(R)-DNMDP
描述
Structure
3D Structure
属性
IUPAC Name |
3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSSKNZHADPXJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-DNMDP: A Molecular Glue Inducing Targeted Cancer Cell Cytotoxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-DNMDP, a potent and selective small molecule, has emerged as a significant tool in cancer research. Its unique mechanism of action, functioning as a "molecular glue," provides a novel paradigm for inducing targeted cytotoxicity in cancer cells. This technical guide delineates the full chemical identity, structure, and the intricate molecular pathway through which this compound exerts its effects. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of its activity, to facilitate further investigation and development of this promising compound and its analogs.
Chemical Identity and Structure
This compound , with the IUPAC name (R)-3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one , is a chiral molecule with the (R)-enantiomer exhibiting significantly higher potency.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (R)-3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
| Synonyms | 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one |
| Molecular Formula | C₁₅H₂₀N₄O₃ |
| Molecular Weight | 304.34 g/mol |
| CAS Number | 328104-79-6 (for the racemate) |
Chemical Structure:
Mechanism of Action: A "Molecular Glue"
This compound functions as a molecular glue, inducing a neomorphic protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[2][3] This interaction is central to its cytotoxic effect.
The binding of this compound to the catalytic pocket of PDE3A creates a novel interface that is recognized by SLFN12.[2] This leads to the formation of a stable ternary complex: PDE3A-(R)-DNMDP-SLFN12. The formation of this complex is critical for the downstream cytotoxic effects.
A key consequence of this induced proximity is the activation of the latent endoribonuclease (RNase) activity of SLFN12.[2][4][5] The activated SLFN12 then proceeds to degrade ribosomal RNA (rRNA), leading to a shutdown of protein synthesis and ultimately, apoptosis in cancer cells that co-express high levels of both PDE3A and SLFN12.[2][6]
Co-Immunoprecipitation of PDE3A and SLFN12
This protocol is designed to verify the this compound-induced interaction between PDE3A and SLFN12.[1][3]
-
Cell Lysis: Treat cells expressing both PDE3A and SLFN12 with this compound (e.g., 1 µM) for 8-16 hours. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-PDE3A antibody overnight at 4°C with gentle rotation.
-
Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads three times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-SLFN12 and anti-PDE3A antibodies to detect the co-immunoprecipitated proteins.
In Vitro SLFN12 RNase Activity Assay
This assay directly measures the RNase activity of purified SLFN12 in the presence of PDE3A and this compound.[2][4]
-
Reaction Setup: In a reaction buffer, combine purified recombinant SLFN12 (e.g., 2 µM) and purified recombinant PDE3A catalytic domain (e.g., 0.25 µM).
-
Compound Addition: Add this compound (e.g., 12.5 µM) or a vehicle control (DMSO) to the protein mixture and incubate at room temperature for 30 minutes to allow complex formation.
-
Substrate Addition: Add total human ribosomal RNA (rRNA) (e.g., 2 µg) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 40 minutes.
-
Analysis: Analyze the degradation of rRNA by denaturing agarose (B213101) gel electrophoresis. A decrease in the integrity of the 28S and 18S rRNA bands indicates RNase activity.
Conclusion
This compound represents a compelling example of a "molecular glue" with significant potential in oncology. Its ability to induce a cytotoxic interaction between PDE3A and SLFN12 offers a targeted approach for treating cancers characterized by high expression of these two proteins. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic applications of this compound and to design next-generation molecular glues with enhanced efficacy and specificity.
References
- 1. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(R)-DNMDP Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the mechanism of action of (R)-DNMDP, a small molecule with potent and selective cytotoxic activity against a subset of cancer cells. Unlike conventional cancer therapies that often target enzymatic activities or signaling pathways essential for all dividing cells, this compound possesses a novel mechanism of action. It functions as a "molecular glue," inducing a neomorphic protein-protein interaction that is toxic to cancer cells expressing specific biomarkers. This guide will detail the core mechanism, present quantitative data on its activity, outline key experimental protocols for its study, and provide visual representations of the critical pathways and workflows.
Core Mechanism of Action: A Neomorphic Protein-Protein Interaction
The primary mechanism of action of this compound is the induction of a novel protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12)[1][2][3][4]. The (R)-enantiomer of DNMDP is significantly more potent than the (S)-enantiomer, highlighting the stereospecificity of this interaction[5].
Key aspects of the mechanism are:
-
Target Engagement: this compound binds to the catalytic pocket of PDE3A[1][6]. While it does inhibit the phosphodiesterase activity of PDE3A, this inhibition alone is not responsible for its cytotoxic effects. Other potent PDE3A inhibitors, such as trequinsin, do not induce cell death and can even rescue cancer cells from DNMDP-induced cytotoxicity[3][5].
-
Molecular Glue Function: The binding of this compound to PDE3A creates a new interface on the surface of PDE3A that promotes its association with SLFN12[1][3][4]. This induced interaction forms a stable PDE3A-SLFN12 complex.
-
Activation of SLFN12 RNase Activity: The formation of the PDE3A-SLFN12 complex leads to the activation of the latent endoribonuclease (RNase) activity of SLFN12[6][7].
-
Induction of Apoptosis: The activated SLFN12 RNase degrades specific intracellular RNAs, leading to the inhibition of translation and ultimately triggering apoptosis, characterized by caspase activation and PARP cleavage[1][5].
The sensitivity of cancer cells to this compound is strongly correlated with the expression levels of both PDE3A and SLFN12[2][3][4]. Cells with high expression of both proteins are generally sensitive, while cells with low expression of either protein are resistant.
Quantitative Data
The following tables summarize the quantitative data available for this compound and related compounds.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| HeLa | Cervical Carcinoma | 10 - 100 | [8] |
| NCI-H1563 | Lung Adenocarcinoma | 10 - 100 | [8] |
| NCI-H2122 | Lung Adenocarcinoma | 10 - 100 | [8] |
| A549 | Lung Carcinoma | > 1000 | [8] |
| MCF7 | Breast Carcinoma | > 1000 | [8] |
| PC3 | Prostate Carcinoma | > 1000 | [8] |
Table 2: Biochemical Activity of DNMDP and Analogs against PDE3 Isozymes
| Compound | PDE3A IC50 (nM) | PDE3B IC50 (nM) | HeLa EC50 (nM) | Reference |
| DNMDP | 25 | 100 | 6.9 | [8] |
| (R)-30 | 10 | 27 | 1.6 | [8] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway Leading to Apoptosis
Caption: The signaling pathway of this compound-induced apoptosis in cancer cells.
Experimental Workflow for Target Deconvolution of DNMDP
Caption: Workflow for the target deconvolution of DNMDP.
Logical Relationship for DNMDP Sensitivity
Caption: The logical requirements for this compound-induced cancer cell sensitivity.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from standard CellTiter-Glo® Luminescent Cell Viability Assay protocols and is suitable for determining the EC50 of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µL (96-well) or 25 µL (384-well) of complete culture medium.
-
Include wells with medium only for background measurement.
-
Incubate plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Add the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Measurement:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Immunoprecipitation of PDE3A and Western Blotting for SLFN12
This protocol is for confirming the this compound-induced interaction between PDE3A and SLFN12 in cultured cells.
Materials:
-
HeLa cells (or another sensitive cell line)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-PDE3A antibody for immunoprecipitation
-
Anti-SLFN12 antibody for western blotting
-
Anti-V5 tag antibody (if using V5-tagged SLFN12)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
SDS-PAGE gels and western blotting apparatus
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate HeLa cells and grow to 80-90% confluency.
-
Treat cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for a specified time (e.g., 8 hours).
-
Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-PDE3A antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with ice-cold lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against SLFN12 (or V5 tag) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
The presence of a band for SLFN12 in the this compound-treated sample, but not in the control, confirms the induced interaction.
-
In Vitro RNase Assay for SLFN12
This protocol is to assess the RNase activity of purified SLFN12 and the effect of PDE3A and this compound.
Materials:
-
Purified recombinant SLFN12 protein
-
Purified recombinant PDE3A catalytic domain
-
This compound
-
Total RNA from a human cell line (e.g., HeLa)
-
RNase assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 20 mM KCl, 4 mM MgCl2, 2 mM DTT)
-
Agarose gel electrophoresis system
-
Denaturing gel loading buffer
-
SYBR Gold or other nucleic acid stain
Procedure:
-
Reaction Setup:
-
In separate tubes, pre-incubate the following reaction mixtures at room temperature for 30 minutes:
-
SLFN12 alone
-
SLFN12 + PDE3A
-
SLFN12 + PDE3A + this compound (e.g., 10 µM)
-
SLFN12 + PDE3A + Trequinsin (as a negative control)
-
-
A typical protein concentration would be in the range of 0.25-2 µM.
-
-
RNase Reaction:
-
Add total cellular RNA (e.g., 2 µg) to each reaction mixture.
-
Incubate at 37°C for 30-60 minutes.
-
-
Analysis of RNA Degradation:
-
Stop the reaction by adding a denaturing gel loading buffer.
-
Separate the RNA fragments on a denaturing agarose gel.
-
Stain the gel with SYBR Gold and visualize under UV light.
-
Degradation of the ribosomal RNA bands (28S and 18S) indicates RNase activity. Increased degradation in the presence of PDE3A and this compound demonstrates the activation of SLFN12.
-
Conclusion
The mechanism of action of this compound represents a paradigm shift in targeted cancer therapy, moving from enzyme inhibition to the induced formation of a cytotoxic protein complex. This technical guide provides a comprehensive overview of this mechanism, supported by quantitative data and detailed experimental protocols. The provided diagrams offer a clear visual representation of the key processes involved. Further research into the downstream substrates of SLFN12's RNase activity and the development of second-generation molecular glues based on the this compound scaffold hold significant promise for the future of personalized oncology.
References
- 1. OUH - Protocols [ous-research.no]
- 2. benchchem.com [benchchem.com]
- 3. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. Drug sensitivity encyclopedia will aid cancer research [manufacturingchemist.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of (R)-DNMDP
Abstract
6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) is a novel small molecule identified as a potent and selective cytotoxic agent against specific cancer cell lines.[1][[“]] Its mechanism of action involves a unique gain-of-function activity, where its binding to phosphodiesterase 3A (PDE3A) induces the formation of a ternary complex with Schlafen family member 12 (SLFN12).[1][3][4] This event triggers a cascade leading to apoptosis in cells expressing high levels of both proteins.[3][4] The cytotoxic effect is highly stereospecific, with the (R)-enantiomer, this compound, being significantly more potent than its (S)-counterpart.[5][6] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological profile of this compound.
Discovery
DNMDP was identified through a phenotypic screen of 1,924 compounds for agents that selectively kill cancer cells with specific genetic backgrounds, such as TP53 mutations.[6] In a screen comparing TP53 mutant NCI-H1734 non-small cell lung cancer cells to TP53 wild-type A549 lung cancer cells, DNMDP emerged as a potent and selective cytotoxic agent.[6] Subsequent studies revealed that the sensitivity to DNMDP is not dependent on TP53 status but correlates strongly with the expression levels of PDE3A and SLFN12.[3][6] Further investigation into its stereochemistry demonstrated that the biological activity resides almost exclusively in the (R)-enantiomer, which is 200-500 times more active than the (S)-enantiomer, depending on the cell line.[5][6]
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process starting from the commercially available (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.[5]
Experimental Protocol: Synthesis of this compound[5]
-
Acetylation: (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (Compound 1 ) is acetylated using acetic anhydride (B1165640) (Ac₂O) to yield the corresponding acetamide. This step protects the amine group for the subsequent nitration.
-
Nitration: The acetylated intermediate is nitrated using a mixture of 90% nitric acid (HNO₃) in sulfuric acid (H₂SO₄). This introduces a nitro group onto the phenyl ring, ortho to the amine group.
-
Hydrolysis: The acetyl protecting group is removed by hydrolysis with sodium hydroxide (B78521) (NaOH) in a methanol/water mixture, yielding the nitrated amine.
-
Reductive Amination: The final step involves a reductive amination with acetaldehyde (B116499) (CH₃CHO) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) in dichloromethane (B109758) (DCM). This reaction introduces the two ethyl groups onto the amine, yielding the final product, this compound.
Synthesis Workflow Visualization
Caption: Synthetic pathway for this compound from its precursor.
Mechanism of Action: The Molecular Glue
This compound's cytotoxic effect is not due to the inhibition of PDE3A's catalytic activity alone.[3][7] Instead, it acts as a "molecular glue."[8][9][10] Binding of this compound to the catalytic pocket of PDE3A induces a conformational change that promotes a novel protein-protein interaction with SLFN12.[1][7][8] A genome-wide CRISPR screen identified that the aryl hydrocarbon receptor-interacting protein (AIP), a co-chaperone, is also essential for the formation of this ternary PDE3A-SLFN12 complex.[3][4] The formation of this stable complex is the critical event that leads to the degradation of specific tRNAs, inhibition of protein translation, and subsequent cancer cell apoptosis.[8][10]
Signaling Pathway Visualization
Caption: this compound-induced signaling pathway leading to apoptosis.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in various cancer cell lines. The data highlights its stereospecificity and dependence on the presence of its protein targets.
Table 1: Cellular Potency of DNMDP Enantiomers
| Cell Line | Enantiomer | EC₅₀ | Reference |
| HeLa (Cervical) | This compound | 10 - 100 nM | [1] |
| HeLa (Cervical) | (S)-DNMDP | > 500-fold higher | [6] |
| NCI-H1563 (Lung) | This compound | 10 - 100 nM | [1] |
| NCI-H2122 (Lung) | This compound | 10 - 100 nM | [1] |
| A549 (Lung) | Racemic | > 1 µM | [1] |
| MCF7 (Breast) | Racemic | > 1 µM | [1] |
| PC3 (Prostate) | Racemic | > 1 µM | [1] |
Data shows the significantly higher potency of the (R)-enantiomer and the resistance of cell lines with low PDE3A/SLFN12 expression.
Table 2: Phosphodiesterase (PDE) Inhibition Profile
| PDE Isoform | Inhibition by DNMDP (at 100 nM) | Reference |
| PDE3A | Specific Inhibition | [1] |
| PDE3B | Specific Inhibition | [1] |
| PDE10 | Weak Inhibition | [1] |
| Other PDEs | Little to no effect | [1] |
Key Experimental Protocols
Cell Viability and Apoptosis Assays
A standard methodology to assess the cytotoxic effects of this compound involves the following steps:
-
Cell Culture: Cancer cell lines (e.g., HeLa, NCI-H1563) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of this compound concentrations (e.g., 0-1000 µM) for a specified duration, typically 48 hours.[1][6]
-
Viability Measurement: Cell viability is quantified using assays such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Apoptosis Detection: The induction of apoptosis is confirmed through methods like:
Conclusion and Future Directions
This compound represents a promising class of anticancer agents that operate through a novel "molecular glue" mechanism. Its high potency and stereospecificity underscore the importance of precise molecular interactions for its therapeutic effect. The discovery of this compound highlights a new paradigm in drug development, where small molecules can be designed not just to inhibit protein function but to create new ones by inducing novel protein-protein interactions. Future research will likely focus on optimizing the DNMDP scaffold to improve pharmacokinetic properties and expand its therapeutic window, as well as identifying additional cancer types that are sensitive to this unique mechanism of action.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. consensus.app [consensus.app]
- 3. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNMDP | PDE3A inhibitor, PDE3A-SLFN12 inducer | Probechem Biochemicals [probechem.com]
- 5. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadinstitute.org [broadinstitute.org]
- 7. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
(R)-DNMDP: A Selective PDE3A and PDE3B Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DNMDP, the (R)-enantiomer of 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, is a potent and highly selective small molecule inhibitor of phosphodiesterase 3A (PDE3A) and phosphodiesterase 3B (PDE3B). This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and key signaling pathways, intended for researchers, scientists, and professionals in the field of drug development. This compound has garnered significant interest for its unique mode of action, which involves inducing a neomorphic protein-protein interaction between PDE3A/B and Schlafen family member 12 (SLFN12), leading to apoptosis in cancer cells with high expression levels of both proteins.[1][2] This targeted cytotoxicity presents a promising avenue for the development of novel anti-cancer therapeutics.
Data Presentation
The inhibitory activity and selectivity of DNMDP have been characterized through various biochemical and cellular assays. The (R)-enantiomer of DNMDP is significantly more potent than the (S)-enantiomer, with reports indicating a 200- to 500-fold lower EC50 value in cellular assays, depending on the cell line.[1]
Table 1: In Vitro Inhibitory Activity of DNMDP
| Target | Activity | Concentration | Notes |
| PDE3A | Specific Inhibition | 100 nM | |
| PDE3B | Specific Inhibition | 100 nM | |
| PDE10 | Weak Inhibition | 100 nM | |
| Other PDEs | Little to no detectable effect | 100 nM |
Data sourced from a biochemical analysis of DNMDP against 19 phosphodiesterases representing 11 PDE families.[1]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC50 | Notes |
| HeLa | Cytotoxicity | ~10-100 nM | The (R)-enantiomer is ~500-fold more potent than the (S)-enantiomer.[3] |
| NCI-H1563 | Cytotoxicity | ~10-100 nM | Lung adenocarcinoma cell line.[3] |
| NCI-H2122 | Cytotoxicity | ~10-100 nM | Lung adenocarcinoma cell line.[3] |
| A549 | Cytotoxicity | > 1 µM | Lung carcinoma cell line.[3] |
| MCF7 | Cytotoxicity | > 1 µM | Breast cancer cell line.[3] |
| PC3 | Cytotoxicity | > 1 µM | Prostate cancer cell line.[3] |
Experimental Protocols
PDE Inhibition Assay (Biochemical)
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against PDE enzymes. A common method is a fluorescence polarization (FP)-based assay.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE3A, PDE3B, and other PDE families for selectivity profiling)
-
FAM-labeled cyclic nucleotide substrate (e.g., FAM-cAMP for PDE3)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)
-
This compound stock solution (in DMSO)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Add a fixed concentration of the PDE enzyme to each well of the microplate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for a predefined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAM-labeled cyclic nucleotide substrate.
-
Incubate the plate at room temperature for a specific duration (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability (Cytotoxicity) Assay (MTT Assay)
This protocol details the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on cancer cell lines (e.g., HeLa).[4][5][6][7]
Materials:
-
HeLa cells (or other cancer cell lines of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan (B1609692) crystals)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HeLa cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the EC50 value by plotting the cell viability against the log of the this compound concentration.
Co-Immunoprecipitation (Co-IP) of PDE3A and SLFN12
This protocol describes the procedure to detect the this compound-induced interaction between PDE3A and SLFN12 in cells.[8][9][10]
Materials:
-
HeLa cells (or a cell line endogenously expressing or transfected to express PDE3A and SLFN12)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PDE3A antibody
-
Anti-SLFN12 antibody (or an antibody against an epitope tag if SLFN12 is tagged)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture HeLa cells to a suitable confluency.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle control (DMSO) for a specified time (e.g., 8-24 hours).
-
Harvest the cells and lyse them on ice using cell lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate a portion of the pre-cleared lysate with the anti-PDE3A antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-SLFN12 antibody to detect the co-immunoprecipitated SLFN12. An input control (a portion of the cell lysate) should also be run to confirm the presence of both proteins in the initial lysate.
Signaling Pathways and Mechanisms
The primary mechanism of action of this compound involves the modulation of protein-protein interactions. In its normal state, PDE3A hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in various cellular processes. Upon binding of this compound to PDE3A, a conformational change is induced, creating a novel binding surface for SLFN12. This leads to the formation of a stable PDE3A-SLFN12 complex, which triggers a downstream apoptotic cascade, resulting in the selective killing of cancer cells that co-express high levels of both proteins.
Caption: Signaling pathway of this compound action.
Experimental Workflow for Co-Immunoprecipitation
The following diagram illustrates the key steps in the co-immunoprecipitation experiment to validate the this compound-induced interaction between PDE3A and SLFN12.
Caption: Experimental workflow for Co-IP.
Conclusion
This compound represents a novel class of anti-cancer agents with a unique mechanism of action that relies on the induced interaction between PDE3A/B and SLFN12. Its high selectivity and potent, targeted cytotoxicity in cancer cells with a specific molecular signature make it a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound and similar molecular glues in oncology. Further investigation into the downstream effectors of the PDE3A-SLFN12 complex will be crucial for a complete understanding of its apoptotic signaling pathway and for the identification of potential biomarkers for patient stratification.
References
- 1. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic interactions between selective pharmacological inhibitors of phosphodiesterase isozyme families PDE III and PDE IV to attenuate proliferation of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rsc.org [rsc.org]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Cytotoxic Effects of (R)-DNMDP on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, or DNMDP, is a small molecule that has demonstrated potent and selective cytotoxic effects against a subset of cancer cell lines.[1] Its mechanism of action is unique, as it does not rely on the typical inhibition of critical cellular processes but rather on inducing a novel activity.[1] DNMDP facilitates the formation of a complex between phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12), leading to cancer cell death in cells expressing elevated levels of both proteins.[1] The (R)-enantiomer of DNMDP has been shown to be significantly more active than the (S)-enantiomer.[2] This guide provides a comprehensive overview of the cytotoxic effects of (R)-DNMDP, including quantitative data on its activity, detailed experimental protocols, and a visualization of the key signaling pathway involved.
Introduction
DNMDP was identified through a differential viability screen and was found to selectively kill cancer cells with high expression of PDE3A.[2] While DNMDP is an inhibitor of PDE3A and PDE3B, its cytotoxic effect is not solely due to this inhibition.[1][2] Instead, its primary mechanism of action involves acting as a "molecular glue" to induce the formation of a PDE3A-SLFN12 complex.[1][3] This complex formation is critical for the cytotoxic response.[1] The (R)-enantiomer of DNMDP is notably more potent, exhibiting 200-500 times more activity than its (S)-counterpart in various cancer cell lines.[2]
Quantitative Data on Cytotoxic Effects
The cytotoxic activity of DNMDP has been evaluated across a range of cancer cell lines. The half-maximal effective concentration (EC50) values demonstrate the selective potency of the compound.
| Cancer Cell Line | EC50 (nM) | Reference |
| NCI-H1563 (Lung Adenocarcinoma) | 10 - 100 | [4] |
| NCI-H2122 (Lung Adenocarcinoma) | 10 - 100 | [4] |
| HeLa (Cervical Carcinoma) | 10 - 100 | [4] |
| A549 (Lung Carcinoma) | > 1000 | [4] |
| MCF7 (Breast Carcinoma) | > 1000 | [4] |
| PC3 (Prostate Carcinoma) | > 1000 | [4] |
Mechanism of Action: The PDE3A-SLFN12 Signaling Pathway
The cytotoxic effect of this compound is contingent upon the expression of both PDE3A and SLFN12.[1] DNMDP binds to the catalytic domain of PDE3A, which induces a conformational change allowing for the recruitment of and binding to SLFN12.[1][3] This newly formed PDE3A-SLFN12 complex then triggers a cascade of events leading to apoptosis, or programmed cell death.[5] Recent studies have shown that SLFN12 possesses RNase activity, and the formation of the complex with PDE3A enhances this activity, which is required for the cytotoxic response to DNMDP.[3] The aryl hydrocarbon receptor-interacting protein (AIP) has also been identified as a required co-chaperone for the formation of the PDE3A-SLFN12 complex.[1][6]
References
- 1. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12. | Broad Institute [broadinstitute.org]
Unveiling a Novel Anti-Cancer Strategy: The Discovery and Mechanism of DNMDP
A Technical Whitepaper for Researchers and Drug Development Professionals
The quest for novel anti-cancer therapeutics has led to the discovery of 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP), a small molecule that exhibits potent and selective cytotoxicity against a subset of cancer cells.[1][2] Initial reports have elucidated a unique mechanism of action, distinguishing DNMDP from conventional targeted therapies. This document provides an in-depth technical guide on the foundational discoveries of DNMDP's anti-cancer properties, detailing its mechanism, experimental validation, and the quantitative data supporting its activity.
Core Mechanism of Action: A Neomorphic Activity
DNMDP's anti-cancer effect is not driven by the inhibition of a critical cellular process alone, but rather by inducing a novel protein-protein interaction.[1][3] The molecule acts as a "molecular glue," promoting the formation of a complex between two proteins: phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][4][5][6] This induced complex formation is cytotoxic to cancer cells that express elevated levels of both PDE3A and SLFN12.[1][6]
While DNMDP does inhibit the enzymatic activity of PDE3A, this inhibition is not the primary driver of its cell-killing effect.[1][5] In fact, other potent PDE3A inhibitors do not exhibit the same cytotoxic effects and can even rescue cancer cells from DNMDP-induced death, likely by competing for binding to PDE3A.[1][4] This suggests that DNMDP confers a gain-of-function or "neomorphic" activity upon PDE3A.[1][3][5] The formation of the PDE3A-SLFN12 complex ultimately leads to apoptosis, or programmed cell death, in susceptible cancer cells.[2][7][8] Recent studies have shown that the interaction with PDE3A activates the RNase activity of SLFN12, which is required for the cytotoxic response.[5]
A genome-wide CRISPR screen identified the aryl hydrocarbon receptor-interacting protein (AIP), a co-chaperone, as a required component for the cellular response to DNMDP and for the formation of the PDE3A-SLFN12 complex.[6][9]
Quantitative Data Summary
The following tables summarize the quantitative data from initial reports on DNMDP's activity.
Table 1: In Vitro Cytotoxicity of DNMDP in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 | Reference |
| NCI-H1563 | Lung Adenocarcinoma | 10 - 100 nM | [2] |
| NCI-H2122 | Lung Adenocarcinoma | 10 - 100 nM | [2] |
| HeLa | Cervical Carcinoma | 10 - 100 nM | [2] |
| A549 | Lung Carcinoma | > 1 µM | [2] |
| MCF7 | Breast Carcinoma | > 1 µM | [2] |
| PC3 | Prostate Carcinoma | > 1 µM | [2] |
Table 2: Phosphodiesterase Inhibition Profile of DNMDP
| Phosphodiesterase | Inhibition at 100 nM | Reference |
| PDE3A | Strong | [2] |
| PDE3B | Strong | [2] |
| PDE10 | Weak | [2] |
| Other PDEs | Little to no effect | [2] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial reports on DNMDP.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of DNMDP (e.g., 0-1000 µM) for a specified period, typically 48 to 72 hours.[1][2]
-
Lysis and Luminescence Measurement: After the incubation period, the CellTiter-Glo® reagent is added to the wells, which lyses the cells and provides the substrate for the luciferase reaction. The plate is then incubated to stabilize the luminescent signal.
-
Data Analysis: Luminescence is read using a plate reader. The data is normalized to vehicle-treated controls to determine the percentage of cell viability. EC50 values are calculated from the dose-response curves.
Immunoprecipitation of PDE3A-SLFN12 Complex
This technique is used to demonstrate the DNMDP-induced interaction between PDE3A and SLFN12.
-
Cell Culture and Transfection: HeLa cells are transiently transfected with a plasmid expressing V5-tagged SLFN12.[1]
-
Compound Treatment: Transfected cells are treated with DNMDP (e.g., 10 µM) or a control compound for a designated time (e.g., 8 hours).[1][4]
-
Cell Lysis: Cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation: The cell lysates are incubated with an anti-PDE3A antibody to capture endogenous PDE3A and any interacting proteins. Protein A/G beads are then used to pull down the antibody-protein complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the protein complexes are eluted from the beads.
-
Immunoblotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-V5 antibody to detect the co-immunoprecipitated V5-tagged SLFN12.[1]
Visualizations
Signaling Pathway of DNMDP-Induced Cytotoxicity
References
- 1. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of cancer-cytotoxic modulators of PDE3A by predictive chemogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12. | Broad Institute [broadinstitute.org]
(R)-DNMDP as a Probe for Studying PDE3A Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, known as (R)-DNMDP, as a specialized chemical probe for investigating the function of Phosphodiesterase 3A (PDE3A). Unlike traditional enzyme inhibitors, this compound possesses a unique mechanism of action that has unveiled novel aspects of PDE3A biology, particularly in the context of cancer research. This document details its mechanism, summarizes key quantitative data, and provides explicit experimental protocols for its use in the laboratory.
Introduction to PDE3A and the this compound Probe
Phosphodiesterase 3A (PDE3A) is a critical enzyme that regulates intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] The PDE3 family consists of two isoforms, PDE3A and PDE3B, which are expressed in different tissues and regulate diverse physiological processes. PDE3A is prominently found in the heart, platelets, and vascular smooth muscle cells, where it plays a key role in controlling cardiac contractility and platelet aggregation.[2]
Historically, PDE3A has been a target for drugs treating heart failure and intermittent claudication.[3][4] However, the discovery of this compound has shifted the paradigm of how PDE3A function can be modulated and studied. This compound was identified through phenotypic screening as a compound with selective cytotoxicity against a subset of cancer cell lines.[5][6] Subsequent research revealed that its mode of action is not simple enzymatic inhibition. Instead, this compound acts as a "molecular glue," inducing a novel protein-protein interaction between PDE3A and Schlafen family member 12 (SLFN12).[5][6][7][8] This induced complex is cytotoxic, revealing a "neomorphic" activity of PDE3A that can be exploited to kill cancer cells co-expressing both proteins.[5][6]
Mechanism of Action: From Inhibition to Molecular Glue
The canonical function of PDE3A is to terminate cAMP signaling by converting cAMP to AMP, thereby regulating the activity of downstream effectors like Protein Kinase A (PKA).[1][9] While this compound does inhibit the catalytic activity of PDE3A, this inhibition does not account for its primary cytotoxic effect.[10][11] In fact, potent PDE3 inhibitors that do not induce the complex, such as trequinsin, can rescue cells from this compound-induced death.[6][12]
The true mechanism of this compound involves a gain-of-function or "neomorphic" activity:
-
This compound Binding: The molecule binds directly to the catalytic pocket of PDE3A.[6][11] The (R)-enantiomer is substantially more potent in this regard than the (S)-enantiomer.[6][12]
-
Conformational Change: This binding event creates a new adhesive surface on the PDE3A protein.[11][13]
-
PDE3A-SLFN12 Complex Formation: The newly formed surface on the this compound-bound PDE3A is recognized by and binds to the SLFN12 protein.[5][6][10] This interaction is highly stable.[11]
-
Cytotoxicity: The formation of this ternary complex (PDE3A-(R)-DNMDP-SLFN12) triggers a downstream cascade leading to apoptosis in cells that express sufficient levels of both PDE3A and SLFN12.[10][14][15] The cytotoxic response is dependent on the RNase activity of SLFN12, which is stimulated by the complex formation.[11][13]
This unique mechanism makes this compound an invaluable tool for studying non-canonical PDE3A functions and the cellular consequences of induced protein-protein interactions.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for this compound, highlighting its potency, selectivity, and unique biochemical properties.
Table 1: Cellular Cytotoxicity and Stereoselectivity of DNMDP
| Cell Line | Phenotype | This compound EC₅₀ (nM) | (S)-DNMDP EC₅₀ (nM) | Fold Difference (R vs. S) |
| HeLa | Cervical Carcinoma | 10 - 100 | >10,000 | ~500x |
| NCI-H1563 | Lung Adenocarcinoma | 10 - 100 | Not Reported | - |
| NCI-H2122 | Lung Adenocarcinoma | 10 - 100 | Not Reported | - |
| A549 | Lung Carcinoma (Resistant) | >1,000 | Not Reported | - |
| MCF7 | Breast Cancer (Resistant) | >1,000 | Not Reported | - |
Data compiled from multiple studies showing potent and selective cytotoxicity dependent on the (R)-enantiomer.[6][7]
Table 2: Biochemical Inhibition and Binding Affinity
| Parameter | Value | Conditions |
| PDE3A Catalytic Inhibition | ||
| DNMDP IC₅₀ vs. PDE3A | Potent | Specifically inhibits PDE3A and PDE3B |
| DNMDP IC₅₀ vs. PDE3B | Potent | at 100 nM |
| PDE3A-SLFN12 Complex Formation | ||
| Kd (PDE3A + SLFN12) without DNMDP | 320 nM | Bio-layer interferometry at 500 mM NaCl |
| Kd (PDE3A + SLFN12) with DNMDP | 65 nM | Bio-layer interferometry at 500 mM NaCl |
Biochemical data shows that while DNMDP is a potent PDE3 inhibitor, its key function is to significantly enhance the binding affinity between PDE3A and SLFN12.[6][11]
Experimental Protocols
The following protocols provide detailed methodologies for using this compound to probe PDE3A function in a laboratory setting.
Protocol 1: Cell Viability Assay to Determine Sensitivity to this compound
Objective: To quantify the cytotoxic effect of this compound on various cancer cell lines and determine the EC₅₀ value.
Materials:
-
This compound (and (S)-DNMDP as a negative control, if available)
-
Cell lines of interest (include known sensitive, e.g., HeLa, and resistant, e.g., A549, lines as controls)
-
Standard cell culture medium and supplements
-
Sterile 96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or equivalent
-
Luminometer
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 1,000-5,000 cells per well in 90 µL of medium into a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 2-fold serial dilution series in culture medium. The final concentration range should typically span from 1 nM to 10 µM.[6] A DMSO-only control must be included.
-
Cell Treatment: Add 10 µL of the compound dilutions to the appropriate wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.[6][7]
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the data to the DMSO-treated control wells (100% viability). Plot the normalized viability against the log of the this compound concentration and fit a four-parameter dose-response curve to calculate the EC₅₀ value.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect PDE3A-SLFN12 Complex Formation
Objective: To provide direct evidence that this compound induces the physical association of PDE3A and SLFN12 within cells.
Materials:
-
This compound
-
A non-cytotoxic PDE3 inhibitor (e.g., trequinsin) as a negative control
-
Cell line endogenously expressing high levels of PDE3A and SLFN12 (e.g., HeLa)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)
-
Anti-PDE3A antibody for immunoprecipitation
-
Anti-SLFN12 antibody for detection
-
Protein A/G magnetic beads or agarose (B213101) resin
-
SDS-PAGE and Western blotting reagents
Methodology:
-
Cell Culture and Treatment: Plate cells in 10 cm dishes to achieve 80-90% confluency. Treat the cells with 10 µM this compound, 10 µM trequinsin, or a DMSO vehicle control for 8 hours.[12]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer and scrape the cells.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (cell lysate) to a new pre-chilled tube. Reserve a small aliquot as the "Input" control.
-
-
Immunoprecipitation:
-
Add 2-4 µg of anti-PDE3A antibody to ~1 mg of cell lysate.
-
Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add 30 µL of pre-washed Protein A/G bead slurry and incubate for an additional 1-2 hours at 4°C.
-
-
Washes:
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Co-IP Wash Buffer.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Separate the proteins by SDS-PAGE. Include the "Input" lysate.
-
Transfer proteins to a PVDF membrane and perform a Western blot. Probe the membrane with an anti-SLFN12 antibody to detect co-immunoprecipitated SLFN12. A separate blot can be probed with an anti-PDE3A antibody to confirm successful immunoprecipitation.
-
Protocol 3: PDE-Glo™ Phosphodiesterase Assay for In Vitro Inhibition
Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of purified PDE3A. This helps differentiate its catalytic inhibition from its complex-inducing activity.
Materials:
-
Recombinant human PDE3A enzyme
-
This compound
-
PDE-Glo™ Phosphodiesterase Assay kit (Promega)
-
cAMP substrate (included in kit)
-
White opaque 96-well or 384-well plates
Methodology: (Following manufacturer's instructions, adapted from similar assays[16])
-
Reaction Setup: In a 96-well plate, set up a 25 µL reaction mixture.
-
Add 12.5 µL of diluted recombinant PDE3A enzyme in reaction buffer.
-
Add 6.25 µL of serially diluted this compound or a vehicle control.
-
-
Initiate Reaction: Add 6.25 µL of cAMP substrate to start the reaction. Mix briefly.
-
PDE Reaction: Incubate for 20 minutes at room temperature.
-
Termination and ATP Generation: Add 25 µL of PDE-Glo™ Termination Reagent (containing ATP) to each well to stop the PDE reaction. This step also converts the remaining, unhydrolyzed cAMP into ATP.
-
Detection:
-
Add 50 µL of Kinase-Glo® Reagent. This reagent contains luciferase and luciferin; the kinase uses the ATP generated in the previous step to produce light.
-
Incubate for 10 minutes at room temperature.
-
-
Measurement: Measure the luminescent signal with a luminometer.
-
Data Analysis: The signal is inversely proportional to PDE3A activity (high light signal = high inhibition). Calculate the percent inhibition for each this compound concentration relative to no-enzyme and no-inhibitor controls. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.
Conclusion
This compound is a powerful and highly specific chemical probe that has been instrumental in uncovering a novel, druggable function of PDE3A. Its ability to act as a molecular glue, inducing a cytotoxic PDE3A-SLFN12 complex, sets it apart from all classical PDE3 inhibitors.[11][13] This technical guide provides the foundational knowledge and practical protocols for researchers to leverage this compound in their own studies. By using this probe, scientists can further explore the non-canonical roles of PDE3A, investigate the biology of SLFN12, and potentially aid in the development of new therapeutic strategies for cancers characterized by high PDE3A and SLFN12 expression.[14][17][[“]]
References
- 1. Reactome | PDE3A hydrolyses cAMP to AMP [reactome.org]
- 2. Cyclic nucleotide phosphodiesterase 3 signaling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are PDE3A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Identification of cancer-cytotoxic modulators of PDE3A by predictive chemogenomics. | Broad Institute [broadinstitute.org]
- 6. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DNMDP | PDE3A inhibitor, PDE3A-SLFN12 inducer | Probechem Biochemicals [probechem.com]
- 9. PDE3A as a Therapeutic Target for the Modulation of Compartmentalised Cyclic Nucleotide-Dependent Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In This Issue, Volume 15, Issue 10 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting tumor cells based on Phosphodiesterase 3A expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phosphodiesterase 3A modulators sensitize tumor cells to Bcl-xL and Bcl-2/Bcl-xL inhibitors | Semantic Scholar [semanticscholar.org]
- 16. Identification and functional study of genetic polymorphisms in cyclic nucleotide phosphodiesterase 3A (PDE3A) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. consensus.app [consensus.app]
Methodological & Application
Synthesis Protocol for (R)-DNMDP: A Guide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis of (R)-DNMDP ((R)-6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one), a potent and selective inhibitor of phosphodiesterase 3A (PDE3A) with demonstrated cytotoxic effects on cancer cells. The protocol is based on established synthetic routes, offering detailed methodologies and quantitative data to facilitate its replication in a research setting. Additionally, this guide outlines the compound's mechanism of action, involving the induced interaction between PDE3A and Schlafen 12 (SLFN12), a critical pathway for its anti-cancer activity.
Introduction
This compound is a small molecule that has garnered significant interest in cancer research for its unique mode of action. It functions as a "molecular glue," inducing the formation of a ternary complex between PDE3A and SLFN12.[1][2][3][4][5][6] This induced proximity leads to a cytotoxic response specifically in cancer cells that express high levels of both proteins.[2][3] The enantiomer, this compound, is noted to be significantly more active than its (S)-counterpart, highlighting the stereospecificity of its biological activity.[7] This document details a validated synthetic protocol for this compound, starting from a commercially available precursor.
Quantitative Data Summary
The following table summarizes the reported yields for each step in the synthesis of this compound.[7]
| Step | Reaction | Product Yield | Enantiomeric Ratio (R:S) |
| 1 | Acetylation | 91% | N/A |
| 2 | Nitration | 19% | N/A |
| 3 | Acetyl Hydrolysis | Quantitative | N/A |
| 4 | Reductive Amination | 7% (combined) | 19:1 |
Experimental Protocol
This protocol describes a multi-step synthesis of this compound from (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.
Materials and Reagents:
-
(R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
-
Acetic anhydride (B1165640) (Ac₂O)
-
90% Nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Acetaldehyde (B116499) (CH₃CHO)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Step 1: Acetylation of the Starting Material[7]
-
Dissolve (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one in a suitable solvent.
-
Add acetic anhydride (Ac₂O) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction and work up to isolate the acetylated product.
-
Purify the product, if necessary, by recrystallization or column chromatography. A yield of approximately 91% is expected.
Step 2: Nitration[7]
-
Carefully add the acetylated product to a pre-cooled mixture of 90% nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
-
Maintain the temperature of the reaction mixture, as nitration reactions are often exothermic.
-
Stir until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture over ice and neutralize with a base to precipitate the nitrated product.
-
Filter, wash, and dry the product. The expected yield for this step is around 19%.
Step 3: Acetyl Hydrolysis[7]
-
Suspend the nitrated product in a mixture of methanol (MeOH) and water (H₂O).
-
Add a solution of sodium hydroxide (NaOH) to the suspension.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the hydrolyzed product. This reaction is expected to proceed in quantitative yield.
Step 4: Reductive Amination to Yield this compound[7]
-
Dissolve the product from Step 3 in dichloromethane (DCM).
-
Add acetaldehyde (CH₃CHO) to the solution.
-
Follow with the portion-wise addition of sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with DCM.
-
Combine the organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to separate the desired mono- and di-alkylated products. The combined yield is reported to be 7%.
-
The final product, this compound, should be characterized by appropriate analytical techniques (e.g., NMR, MS) and its enantiomeric purity determined by chiral SFC analysis, which is expected to be in a 19:1 ratio.[7]
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathway
Caption: this compound induced signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNMDP | PDE3A inhibitor, PDE3A-SLFN12 inducer | Probechem Biochemicals [probechem.com]
- 3. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experiments with (R)-DNMDP
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DNMDP is a potent and selective small molecule inhibitor of phosphodiesterase 3A (PDE3A). Its primary mechanism of action involves inducing a novel protein-protein interaction between PDE3A and Schlafen family member 12 (SLFN12). This ternary complex formation leads to selective cytotoxic effects in cancer cells that express high levels of both PDE3A and SLFN12. The (R)-enantiomer of DNMDP is significantly more active than the (S)-enantiomer, making it the compound of choice for in vitro studies.[1]
These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound, including its effects on cell viability, its ability to induce the PDE3A-SLFN12 complex, and methods to quantify this interaction.
Mechanism of Action: Signaling Pathway
This compound acts as a "molecular glue," binding to PDE3A and creating a new interface for SLFN12 to bind. The formation of this ternary complex (PDE3A-(R)-DNMDP-SLFN12) is the critical event that triggers downstream cytotoxic effects, leading to apoptosis in sensitive cancer cell lines.[1][2][3] Interestingly, other potent PDE3A inhibitors that do not induce this complex formation are not cytotoxic and can even rescue cells from this compound-induced cell death by competing for the same binding site on PDE3A.[1][3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds from in vitro experiments.
| Compound | Assay | Cell Line/System | Parameter | Value | Reference |
| This compound | Cell Viability | HeLa | EC50 | ~10-100 nM | [5] |
| This compound | Cell Viability | NCI-H1563 | EC50 | ~10-100 nM | [5] |
| This compound | Cell Viability | NCI-H2122 | EC50 | ~10-100 nM | [5] |
| (S)-DNMDP | Cell Viability | HeLa | Potency vs (R) | 200-500x less active | [1] |
| DNMDP | PDE Inhibition | Purified Enzymes | Specificity | Inhibits PDE3A & PDE3B at 100 nM | [4][5] |
| DNMDP | PDE3A-SLFN12 Binding | Biolayer Interferometry (BLI) | Kd (no DNMDP) | 320 nM | [6] |
| DNMDP | PDE3A-SLFN12 Binding | Biolayer Interferometry (BLI) | Kd (+ DNMDP) | 65 nM | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a sensitive cancer cell line, such as HeLa.
Workflow:
Materials:
-
HeLa cells (or another sensitive cell line with high PDE3A and SLFN12 expression)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a 2-fold dilution series starting from a high concentration (e.g., 10 µM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as the highest this compound concentration) and untreated controls.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data and determine the EC50 value using a suitable software.
Co-Immunoprecipitation (Co-IP) for PDE3A-SLFN12 Interaction
This protocol is designed to qualitatively assess the this compound-induced interaction between PDE3A and SLFN12 in cells.
Workflow:
Materials:
-
HeLa cells (or a cell line endogenously expressing or transfected to express PDE3A and SLFN12)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PDE3A antibody
-
Anti-SLFN12 antibody (or anti-tag antibody if SLFN12 is tagged)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli buffer)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Culture HeLa cells to ~80-90% confluency.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 8 hours.[1]
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with an anti-PDE3A antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-SLFN12 antibody (or anti-tag antibody) to detect the co-immunoprecipitated SLFN12. An immunoblot for PDE3A should also be performed to confirm successful immunoprecipitation.
Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol provides a framework for developing a BRET assay to monitor the this compound-induced interaction between PDE3A and SLFN12 in living cells.
Workflow:
Materials:
-
Mammalian expression vectors for PDE3A fused to a BRET donor (e.g., NanoLuc) and SLFN12 fused to a BRET acceptor (e.g., HaloTag or a fluorescent protein).
-
HEK293T cells (or other suitable host cells)
-
Transfection reagent
-
White, clear-bottom 96-well plates
-
This compound
-
Luciferase substrate (e.g., furimazine for NanoLuc)
-
Plate reader capable of measuring luminescence at two distinct wavelengths.
Protocol:
-
Co-transfect HEK293T cells with the PDE3A-donor and SLFN12-acceptor expression vectors.
-
After 24 hours, seed the transfected cells into 96-well plates.
-
Allow the cells to adhere and grow for another 24 hours.
-
Treat the cells with various concentrations of this compound.
-
Add the luciferase substrate according to the manufacturer's instructions.
-
Immediately measure the luminescence at the donor emission wavelength and the acceptor emission wavelength using a BRET-compatible plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon treatment with this compound indicates an interaction between PDE3A and SLFN12.
Concluding Remarks
The in vitro assays described provide a robust framework for investigating the mechanism of action of this compound. These protocols can be adapted for screening new compounds for similar "molecular glue" properties, for structure-activity relationship studies, and for further elucidating the downstream consequences of the PDE3A-SLFN12 complex formation. Careful optimization of cell lines, reagent concentrations, and incubation times will be crucial for obtaining reliable and reproducible data.
References
- 1. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of the PDE3A-SLFN12 Complex with (R)-DNMDP
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the immunoprecipitation of the phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12) complex, facilitated by the small molecule (R)-DNMDP. This compound acts as a "molecular glue," inducing and stabilizing the interaction between PDE3A and SLFN12.[1][2][3] This interaction is crucial for the cytotoxic effects observed in cancer cells expressing high levels of both proteins, as it leads to the activation of SLFN12's latent RNase activity and subsequent apoptosis.[1][4][5] These application notes offer a comprehensive guide, including a detailed immunoprecipitation protocol, quantitative data on binding affinity, and a description of the underlying signaling pathway.
Introduction
The interaction between PDE3A and SLFN12 is a novel target in cancer therapy. In the absence of a stabilizing compound, the interaction between these two proteins is transient and weak. Small molecules like this compound bind to the catalytic pocket of PDE3A, inducing a conformational change that promotes the recruitment and binding of SLFN12.[2][6] This ternary complex formation stabilizes SLFN12, which would otherwise be degraded, and activates its endoribonuclease function, ultimately leading to cancer cell death.[4][7] The protocols and data presented herein are designed to enable researchers to effectively study this complex and develop novel therapeutics targeting this pathway.
Quantitative Data
The interaction between PDE3A and SLFN12 in the presence of this compound has been quantified using various biophysical techniques, including Biolayer Interferometry (BLI). BLI data demonstrates that this compound significantly enhances the binding affinity between the catalytic domain of PDE3A (PDE3ACAT) and SLFN12.
| Condition | Analyte | Ligand | Binding Affinity (Kd) | Technique | Reference |
| Without this compound | SLFN12 | Immobilized PDE3ACAT | Weak or undetectable | BLI | [8][9] |
| With 100 µM this compound | SLFN12 | Immobilized PDE3ACAT | Significantly Increased | BLI | [8][9] |
Note: Specific Kd values were not explicitly stated in the provided search results, but the qualitative enhancement of binding is consistently reported.
Signaling Pathway
This compound acts as a molecular glue to induce the formation of a stable PDE3A-SLFN12 complex. This complex formation is the critical initiating event for the downstream cytotoxic effects. The binding of this compound to the active site of PDE3A allosterically modulates the protein to create a binding surface for SLFN12.[2][4] The stabilized SLFN12 in the complex then exerts its RNase activity, leading to tRNA cleavage and inhibition of protein synthesis, which culminates in apoptosis.[10]
Caption: Signaling pathway of this compound-induced PDE3A-SLFN12 complex formation and subsequent apoptosis.
Experimental Protocols
Co-Immunoprecipitation of PDE3A-SLFN12 Complex from Cultured Cells
This protocol describes the immunoprecipitation of the PDE3A-SLFN12 complex from a human cell line (e.g., HeLa) treated with this compound.[2][9][11] This procedure can be adapted for other cell lines with high endogenous or ectopic expression of both PDE3A and SLFN12.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound (e.g., 10 µM final concentration)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitor cocktails.
-
Anti-PDE3A antibody (for immunoprecipitation) or anti-tag antibody (if using tagged proteins)
-
Anti-SLFN12 antibody (for Western blot detection)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and buffers
-
Western blot transfer system and reagents
-
Appropriate primary and secondary antibodies for Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cleared lysate.
-
Incubate 1-2 mg of total protein with 2-4 µg of anti-PDE3A antibody (or appropriate tag antibody) for 4 hours to overnight at 4°C with gentle rotation.
-
Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of Co-IP Lysis Buffer.
-
After the final wash, remove all residual buffer.
-
-
Elution and Sample Preparation:
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Briefly centrifuge the tubes and collect the supernatant.
-
-
Western Blot Analysis:
-
Load the supernatant onto an SDS-PAGE gel, along with a sample of the input lysate.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-SLFN12 antibody to detect the co-immunoprecipitated protein.
-
Probe a separate membrane (or strip the first one) with an anti-PDE3A antibody to confirm the successful immunoprecipitation of the bait protein.
-
Caption: Experimental workflow for the co-immunoprecipitation of the PDE3A-SLFN12 complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-PDE3A Human Protein Atlas Antibody [atlasantibodies.com]
- 4. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Publication: Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase [helixbiostructures.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoprecipitation [protocols.io]
- 11. aacrjournals.org [aacrjournals.org]
Recommended solvent and storage conditions for (R)-DNMDP
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-DNMDP is a potent and selective small molecule inhibitor of phosphodiesterase 3A (PDE3A) that exhibits cytotoxic activity against a subset of cancer cells. Its mechanism of action involves inducing the formation of a neomorphic protein complex between PDE3A and Schlafen family member 12 (SLFN12)[1][2][3][4]. This complex formation activates the latent RNase activity of SLFN12, leading to the degradation of specific tRNAs, inhibition of protein synthesis, and ultimately, apoptotic cell death[5][6]. The cytotoxic effect of this compound is contingent on the co-expression of both PDE3A and SLFN12 in cancer cells[4]. This document provides detailed information on the recommended solvent, storage conditions, and protocols for the application of this compound in research settings.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity. It is supplied as a solid powder and should be stored under controlled conditions.
Recommended Solvents and Solubility
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.
| Solvent | Concentration | Notes |
| DMSO | up to 100 mg/mL (328.58 mM) | Requires sonication to fully dissolve. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic, and water content can affect solubility. |
| In vivo formulation (suspended solution) | 2.5 mg/mL (8.21 mM) | A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Prepare fresh for each experiment. |
Storage Conditions
To ensure the longevity and stability of this compound, the following storage conditions are recommended. It is advisable to prepare aliquots of the stock solution to minimize freeze-thaw cycles.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 12 months | Store in a desiccated environment. |
| 4°C | 6 months | For shorter-term storage. | |
| Stock Solution in DMSO | -80°C | 6 months | Preferred for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. |
Mechanism of Action: The PDE3A-SLFN12 Molecular Glue
This compound functions as a "molecular glue," inducing a protein-protein interaction between PDE3A and SLFN12[6][7]. This interaction is central to its cytotoxic effects.
Caption: Signaling pathway of this compound-induced cytotoxicity.
Experimental Protocols
The following are generalized protocols for common in vitro experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
This protocol outlines the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution for 5-10 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months.
Cell Viability Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, NCI-H1563)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the cell viability as a percentage relative to the vehicle control and determine the EC50 value.
Caption: Workflow for a typical cell viability assay.
Co-Immunoprecipitation (Co-IP) of PDE3A and SLFN12
This protocol is designed to demonstrate the this compound-induced interaction between PDE3A and SLFN12.
Materials:
-
Cancer cells expressing PDE3A and SLFN12
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PDE3A antibody for immunoprecipitation
-
Anti-SLFN12 antibody for Western blotting
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 8 hours)[2].
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-PDE3A antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-SLFN12 antibody to detect the co-immunoprecipitated protein.
Caption: Workflow for Co-Immunoprecipitation of PDE3A and SLFN12.
Safety Precautions
This compound is a potent cytotoxic agent and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Handling: Handle the solid powder in a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.
-
Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous materials.
These application notes are intended to serve as a guide. Researchers are encouraged to consult the primary literature and adapt these protocols to their specific experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNMDP | PDE3A inhibitor, PDE3A-SLFN12 inducer | Probechem Biochemicals [probechem.com]
- 4. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Human Dose-Escalation Study of the First-in-Class PDE3A–SLFN12 Complex Inducer BAY 2666605 in Patients with Advanced Solid Tumors Coexpressing SLFN12 and PDE3A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Determining the Optimal Concentration of (R)-DNMDP for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-DNMDP is the more potent enantiomer of DNMDP, a small molecule that has demonstrated selective cytotoxicity against cancer cells.[1] Its mechanism of action involves the induction of a protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[2][3][4][5] This interaction leads to apoptosis in cancer cells expressing high levels of both proteins.[3][4] The determination of the optimal concentration of this compound is a critical step in designing effective cell-based assays for screening potential anticancer compounds or investigating its mechanism of action. This document provides detailed protocols and application notes to guide researchers in determining the optimal this compound concentration for their specific cell-based assays.
Mechanism of Action of this compound
This compound acts as a "molecular glue," binding to PDE3A and inducing a conformational change that promotes its association with SLFN12.[5][6] This newly formed PDE3A-SLFN12 complex is responsible for the cytotoxic effects observed in sensitive cancer cell lines.[2][3][4] It is important to note that the cytotoxic effect is not due to the inhibition of the phosphodiesterase activity of PDE3A alone, as other potent PDE3 inhibitors do not induce this cell death.[1][6] The sensitivity of cancer cell lines to this compound is correlated with the expression levels of both PDE3A and SLFN12.[3][4]
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound can vary significantly depending on the cell line. Below is a summary of reported effective concentrations in various cancer cell lines.
| Cell Line | Assay Type | Effective Concentration (EC50) | Reference |
| HeLa (Cervical Carcinoma) | Viability Assay | 10 - 100 nM | [2] |
| NCI-H1563 (Lung Adenocarcinoma) | Viability Assay | 10 - 100 nM | [2] |
| NCI-H2122 (Lung Adenocarcinoma) | Viability Assay | 10 - 100 nM | [2] |
| A549 (Lung Carcinoma) | Viability Assay | > 1 µM | [2] |
| MCF7 (Breast Cancer) | Viability Assay | > 1 µM | [2] |
| PC3 (Prostate Cancer) | Viability Assay | > 1 µM | [2] |
| SK-MEL-3 (Melanoma) | Xenograft Model | 50 mg/kg (oral, once daily) | [1] |
Experimental Protocols
Protocol for Determining Optimal Concentration using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound in a chosen cancer cell line using a luminescence-based cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is from 1 µM down to 1 pM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability data against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the EC50 value.
-
Protocol for Verifying PDE3A-SLFN12 Interaction via Co-Immunoprecipitation
This protocol is to confirm that this compound induces the formation of the PDE3A-SLFN12 complex in your cell line of interest.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PDE3A antibody for immunoprecipitation
-
Anti-SLFN12 antibody for western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE gels and western blotting apparatus
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat the cells with the determined optimal concentration of this compound (or a concentration known to be effective, e.g., 10 µM) and a vehicle control for 4-8 hours.[1]
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-PDE3A antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-SLFN12 antibody.
-
Develop the blot using an appropriate secondary antibody and chemiluminescent substrate.
-
An increase in the SLFN12 band in the this compound-treated sample compared to the control indicates the formation of the PDE3A-SLFN12 complex.
-
Conclusion
Determining the optimal concentration of this compound is crucial for obtaining reliable and reproducible results in cell-based assays. The provided protocols for cell viability and co-immunoprecipitation offer a comprehensive framework for researchers to establish the appropriate experimental conditions for their specific cell lines and research questions. By carefully following these guidelines and considering the cell line-specific sensitivities, researchers can effectively utilize this compound as a tool to investigate cancer biology and explore novel therapeutic strategies.
References
- 1. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNMDP | PDE3A inhibitor, PDE3A-SLFN12 inducer | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using (R)-DNMDP Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DNMDP is a potent and selective small molecule that induces a novel cytotoxic mechanism in cancer cells. Unlike traditional enzyme inhibitors, this compound functions as a "molecular glue," inducing the formation of a stable complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12)[1][2]. This induced protein-protein interaction is cytotoxic to cancer cells that co-express high levels of both PDE3A and SLFN12, a characteristic observed in a subset of melanoma, lung cancer, and gastrointestinal stromal tumors[1][3]. The cytotoxic effect is independent of the canonical enzymatic activity of PDE3A[1][2]. The (R)-enantiomer of DNMDP has been shown to be significantly more active than the (S)-enantiomer. Due to structural liabilities of DNMDP for in vivo applications, more stable and orally bioavailable analogs, such as BRD9500, have been developed and evaluated in preclinical xenograft models[1][4]. These application notes provide a detailed guide for the in vivo experimental design and protocols for evaluating this compound and its analogs in xenograft models.
Mechanism of Action
This compound and its analogs act as molecular glues to induce the formation of a PDE3A-SLFN12 complex. This complex formation is believed to activate the latent RNase activity of SLFN12, leading to downstream cellular stress and ultimately, apoptosis. The sensitivity of cancer cells to this compound is directly correlated with the expression levels of both PDE3A and SLFN12, making these proteins key biomarkers for predicting therapeutic response[1][2].
Data Presentation
The following tables summarize the in vitro and in vivo activity of BRD9500, a potent and orally bioavailable analog of this compound.
Table 1: In Vitro Activity of BRD9500
| Cell Line | Cancer Type | IC50 (nM) |
| SK-MEL-3 | Melanoma | 1.0 |
| HeLa | Cervical Cancer | 1.6 |
Data sourced from MedChemExpress product information.
Table 2: In Vivo Efficacy of BRD9500 in SK-MEL-3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Route of Administration | Antitumor Activity |
| Vehicle Control | - | - | Oral | - |
| BRD9500 | 10 | Twice Daily (BID) | Oral | Active |
| BRD9500 | 20 | Twice Daily (BID) | Oral | Active |
| BRD9500 | 50 | Once Daily (QD) | Oral | Strongest Antitumor Activity |
Note: Specific quantitative tumor growth inhibition data is not publicly available in the provided search results. The activity is described qualitatively[5]. All treatments were reported to be well-tolerated without critical body weight loss.
Experimental Protocols
Protocol 1: SK-MEL-3 Xenograft Model Establishment
This protocol outlines the procedure for establishing subcutaneous xenografts of the human melanoma cell line SK-MEL-3 in immunodeficient mice.
Materials:
-
SK-MEL-3 human melanoma cell line
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, but recommended)
-
Female immunodeficient mice (e.g., NMRI nude, NOD/SCID), 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture SK-MEL-3 cells according to the supplier's recommendations until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with culture medium, and centrifuge the cell suspension.
-
Cell Counting and Resuspension: Resuspend the cell pellet in a serum-free medium or PBS. Perform a cell count using a hemocytometer or automated cell counter to determine cell viability.
-
Preparation of Cell Inoculum: Centrifuge the required number of cells and resuspend the pellet in a cold mixture of serum-free medium and Matrigel® (1:1 ratio is recommended) to a final concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups with comparable mean tumor volumes.
Protocol 2: In Vivo Efficacy Study with this compound Analog BRD9500
This protocol details the administration of the this compound analog, BRD9500, to tumor-bearing mice and the subsequent monitoring of antitumor efficacy.
Materials:
-
BRD9500 compound
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Tumor-bearing mice from Protocol 1
-
Oral gavage needles
-
Balance for weighing mice
Procedure:
-
Drug Formulation: Prepare the dosing formulations of BRD9500 in the selected vehicle at the desired concentrations (e.g., for 10, 20, and 50 mg/kg doses). A fresh formulation should be prepared as needed. One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Dosing Administration:
-
For the vehicle control group, administer the vehicle alone following the same schedule and route as the treatment groups.
-
For the treatment groups, administer BRD9500 orally via gavage according to the predetermined dosing schedule (e.g., 10 and 20 mg/kg twice daily; 50 mg/kg once daily).
-
-
Monitoring:
-
Measure tumor volumes 2-3 times weekly.
-
Record the body weight of each mouse at each tumor measurement time point to monitor for toxicity.
-
Observe the mice daily for any clinical signs of distress or toxicity.
-
-
Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined maximum size, or after a specific duration of treatment.
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group at each time point.
-
Determine the percent tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor growth between the treatment and control groups.
-
Plot tumor growth curves and body weight changes over time.
-
Concluding Remarks
The use of this compound and its analogs in xenograft models provides a valuable platform for preclinical evaluation of this novel class of anticancer agents. The experimental design and protocols outlined in these application notes are intended to serve as a comprehensive guide for researchers. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is crucial for the continued development of PDE3A-SLFN12 molecular glues as a potential therapeutic strategy for cancers with a defined biomarker signature.
References
- 1. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing. | Broad Institute [broadinstitute.org]
- 3. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of BAY 2666605, a Molecular Glue for PDE3A and SLFN12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Lentiviral Expression of SLFN12 for (R)-DNMDP Sensitivity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schlafen family member 12 (SLFN12) has emerged as a critical determinant of cellular sensitivity to a class of small molecules known as velcrins, exemplified by (R)-DNMDP. These compounds induce a novel protein-protein interaction between SLFN12 and phosphodiesterase 3A (PDE3A), leading to cancer cell death.[1][2][3][4] This document provides detailed application notes and protocols for utilizing lentiviral vectors to express SLFN12 in target cells to study and modulate their sensitivity to this compound.
This compound is a potent and selective inhibitor of PDE3A and PDE3B.[2][5] However, its cytotoxic effects are not a result of PDE3 inhibition but rather a "gain-of-function" mechanism.[4] this compound acts as a "molecular glue," inducing the formation of a stable complex between PDE3A and SLFN12.[1][2][3][4] The formation of this complex is crucial, as cancer cells with elevated expression of both proteins exhibit sensitivity to this compound.[3][4][6]
The binding of PDE3A to SLFN12 in the presence of this compound activates the latent RNase activity of SLFN12.[1][3][6] This activated SLFN12 then proceeds to cleave specific transfer RNAs (tRNAs), notably tRNA-Leu, which leads to ribosomal stalling, a subsequent shutdown of global protein translation, and ultimately, apoptotic cell death.[1][7][8]
Lentiviral-mediated expression of wild-type SLFN12 has been shown to successfully confer sensitivity to this compound in cell lines that are otherwise resistant due to a lack of endogenous SLFN12 expression.[6] Conversely, the expression of a catalytically inactive SLFN12 mutant fails to sensitize cells, underscoring the necessity of its RNase function for this induced cytotoxicity.[1][6]
These application notes provide a framework for researchers to investigate the SLFN12/(R)-DNMDP mechanism, screen for novel sensitizing compounds, and explore potential therapeutic strategies based on this pathway.
Data Presentation
The following tables summarize quantitative data from representative studies, illustrating the impact of SLFN12 expression on cellular sensitivity to various agents.
Table 1: Effect of Lentiviral SLFN12 Overexpression on Chemotherapy and Radiotherapy Sensitivity in Triple-Negative Breast Cancer (TNBC) Cells.
| Treatment | Cell Line | SLFN12 Expression | Outcome | Reference |
| Carboplatin (43 μM) | MDA-MB-231 | Overexpression (Lentivirus) | Increased Cytotoxicity | [9] |
| Paclitaxel | MDA-MB-231 | Overexpression (Lentivirus) | Increased Sensitivity | [10] |
| Zoledronic Acid | MDA-MB-231 | Overexpression (Lentivirus) | Increased Sensitivity | [10][11] |
| Camptothecin | MDA-MB-231 | Overexpression (Lentivirus) | Increased Sensitivity | [9][10][11] |
| Cesium Irradiation | MDA-MB-231 | Overexpression (Lentivirus) | Increased Sensitivity | [9][10] |
| Olaparib | MDA-MB-231 | Overexpression (Lentivirus) | No Significant Difference in Sensitivity | [9][10][11] |
Table 2: Impact of SLFN12 Expression on this compound Sensitivity.
| Cell Line | Endogenous SLFN12 | Ectopic SLFN12 Expression | This compound Treatment Outcome | Reference |
| HeLa | High | N/A | Sensitive (Apoptosis) | [5] |
| NCI-H1563 | High | N/A | Sensitive (EC50 10-100 nM) | [5] |
| NCI-H2122 | High | N/A | Sensitive (EC50 10-100 nM) | [5] |
| A549 | Low/Absent | N/A | Resistant (EC50 > 1 µM) | [5] |
| HeLa-Res | Absent | Wild-Type SLFN12 (Lentivirus) | Conferred Sensitivity | [6] |
| HeLa-Res | Absent | Catalytically Inactive SLFN12 (Lentivirus) | Remained Resistant | [6] |
Experimental Protocols
Protocol 1: Lentiviral Vector Production and Transduction for SLFN12 Expression
This protocol outlines the steps for producing lentiviral particles encoding SLFN12 and transducing them into target cells.
Materials:
-
HEK293T cells
-
Lentiviral expression vector containing the SLFN12 coding sequence (e.g., pLX304)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Target cells
-
Polybrene
-
Selection antibiotic (e.g., blasticidin or puromycin)
Procedure:
-
Lentivirus Production (Day 1):
-
Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Co-transfect the HEK293T cells with the SLFN12 expression vector and the packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Virus Collection (Day 3):
-
Approximately 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at a low speed to pellet any detached cells and filter it through a 0.45 µm filter.
-
The viral supernatant can be used immediately or stored at -80°C.
-
-
Transduction of Target Cells (Day 4):
-
Seed the target cells in a 6-well plate such that they are 50-70% confluent on the day of transduction.[12][13][14]
-
Remove the culture medium and replace it with fresh medium containing Polybrene at a final concentration of 4-8 µg/mL.[13][15]
-
Add the desired amount of lentiviral supernatant to the cells. The multiplicity of infection (MOI) should be optimized for each cell line.
-
Incubate the cells overnight.
-
-
Selection of Transduced Cells (Day 5 onwards):
-
Approximately 24 hours post-transduction, replace the virus-containing medium with fresh complete medium.
-
After another 24-48 hours, begin selection by adding the appropriate antibiotic (e.g., blasticidin or puromycin) to the culture medium. The optimal concentration of the antibiotic must be determined empirically for each cell line by generating a kill curve.[13]
-
Maintain the cells under selection for 7-10 days, replacing the medium with fresh antibiotic-containing medium every 2-3 days, until stable colonies of transduced cells are established.
-
-
Expansion and Validation:
-
Expand the stable cell pools or individual clones.
-
Validate the overexpression of SLFN12 by Western blot or qRT-PCR.
-
Protocol 2: Cell Viability Assay for this compound Sensitivity
This protocol describes a method to assess the sensitivity of SLFN12-expressing cells to this compound using a colorimetric cell viability assay.
Materials:
-
SLFN12-expressing cells and control cells (e.g., parental or empty vector-transduced)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding (Day 1):
-
Seed the SLFN12-expressing and control cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium.[16]
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).[5]
-
-
Viability Assessment (Day 4/5):
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from the no-cell control wells.
-
Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: Workflow for generating SLFN12-expressing cells and assessing their sensitivity to this compound.
Caption: Signaling pathway of this compound-induced cell death mediated by the SLFN12-PDE3A complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SLFN12 Over-expression Sensitizes Triple Negative Breast Cancer Cells to Chemotherapy Drugs and Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SLFN12 Over-expression Sensitizes Triple Negative Breast Cancer Cells to Chemotherapy Drugs and Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 14. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 15. origene.com [origene.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Potential off-target effects of (R)-DNMDP in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of (R)-DNMDP in cellular assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help ensure the success of your experiments and address potential issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound induces cytotoxicity in sensitive cancer cells through a novel mechanism of action. It acts as a "molecular glue," binding to the catalytic domain of phosphodiesterase 3A (PDE3A) and inducing a neomorphic protein-protein interaction with Schlafen family member 12 (SLFN12).[1][2][3] The formation of this stable PDE3A-SLFN12 complex is the event that leads to apoptosis and cell death.[1][4][5][6] This is distinct from the canonical enzymatic inhibition of PDE3A, as many potent PDE3 inhibitors do not induce this cytotoxic effect.[1]
Q2: How does the activity of the (R)-enantiomer of DNMDP differ from the (S)-enantiomer?
A2: The (R)-enantiomer of DNMDP is substantially more active than the (S)-enantiomer. Depending on the cell line, this compound can be 200-500 times more potent at inducing cell death than (S)-DNMDP.[1] This stereospecificity is a key indicator of a specific biological interaction.
Q3: What determines a cell line's sensitivity to this compound?
A3: Cellular sensitivity to this compound is strongly correlated with high expression levels of both PDE3A and SLFN12.[1][3] Cell lines that lack sufficient expression of either protein are generally resistant to the cytotoxic effects of the compound.[7] In some cases, high expression of PDE3B, a close homolog of PDE3A, can also confer sensitivity.[3]
Q4: Has this compound been profiled for off-target kinase activity?
A4: Yes. The parent compound, DNMDP, was screened against a panel of 234 kinases at a concentration of 10 µM and showed no significant inhibition, indicating a low likelihood of off-target effects on this major enzyme family.[1] Additionally, a related analog, compound 9, was tested against a panel of 68 non-kinase targets and also showed no interactions.[1] This suggests that DNMDP and its active enantiomer are highly selective.
Q5: Are there any known liabilities associated with the DNMDP chemical scaffold?
A5: The original DNMDP molecule contains a dialkylanilino group and a nitro group, which can be metabolic liabilities and may lead to promiscuous protein binding.[1] Analogs such as (R)-des-nitro-DNMDP have been developed to address these potential issues while retaining the desired on-target activity.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No cytotoxicity observed in a cell line expected to be sensitive. | 1. Low expression of PDE3A or SLFN12. 2. Compound instability or precipitation. 3. Use of the inactive (S)-enantiomer or racemic mixture. | 1. Confirm PDE3A and SLFN12 protein expression levels via Western blot. 2. Ensure proper compound handling and solubility. Prepare fresh stock solutions in DMSO and ensure the final concentration in media does not lead to precipitation.[2] 3. Verify the use of the (R)-enantiomer. |
| Cytotoxicity observed in a cell line with low PDE3A expression. | 1. High expression of PDE3B. 2. A genuine, previously uncharacterized off-target effect. | 1. Check for PDE3B expression.[3] Confirm that the cytotoxicity can be rescued by co-treatment with a non-cytotoxic PDE3 inhibitor like trequinsin (B1217036).[3] 2. While unlikely based on current data, perform control experiments such as target knockdown (siRNA/shRNA) or knockout (CRISPR) of PDE3A/B and SLFN12 to confirm the phenotype is independent of the known mechanism. |
| Inconsistent results between experiments. | 1. Compound degradation. 2. Solubility issues upon dilution into aqueous media. 3. Variability in cell passage number or culture conditions affecting protein expression. | 1. Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term (up to 1 month).[2] Avoid repeated freeze-thaw cycles. 2. Visually inspect media for precipitation after adding the compound. Consider a brief sonication of the final diluted solution. 3. Maintain consistent cell culture practices and monitor PDE3A/SLFN12 expression in your cell stocks. |
| High background in co-immunoprecipitation (Co-IP) experiments. | 1. Non-specific antibody binding. 2. Insufficient washing. | 1. Use a high-quality, validated antibody for PDE3A. Include an isotype control antibody as a negative control. 2. Optimize wash buffer composition and the number of wash steps to reduce non-specific binding. |
Data Summary Tables
Table 1: Selectivity Profile of DNMDP
| Target Family | Number of Targets Screened | Concentration | Result | Reference |
| Kinases | 234 | 10 µM | No significant inhibition | [1] |
| Other Phosphodiesterases | Various | 100 nM | Weak inhibition of PDE10; little to no effect on others | [2] |
Table 2: Enantiomer Potency Comparison
| Compound | Relative Activity | Note | Reference |
| This compound | High (200-500x more active) | The biologically active enantiomer for inducing PDE3A-SLFN12 mediated cell death. | [1] |
| (S)-DNMDP | Low | Largely inactive; serves as an excellent negative control. | [1] |
Table 3: Cellular EC50 Values for DNMDP in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 | Reference |
| NCI-H1563 | Lung Adenocarcinoma | 10 - 100 nM | [2] |
| NCI-H2122 | Lung Adenocarcinoma | 10 - 100 nM | [2] |
| HeLa | Cervical Carcinoma | 10 - 100 nM | [2] |
| A549 | Lung Carcinoma | > 1 µM | [2] |
| MCF7 | Breast Carcinoma | > 1 µM | [2] |
| PC3 | Prostate Carcinoma | > 1 µM | [2] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay to Determine Sensitivity to this compound
Objective: To determine the concentration-dependent effect of this compound on the viability of a chosen cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 10 µM to 1 nM final concentration) in the appropriate cell culture medium. Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a standard duration (e.g., 48 or 72 hours) under normal cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Measure cell viability using a suitable assay, such as a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to the vehicle control. Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to calculate the EC50 value.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect PDE3A-SLFN12 Complex Formation
Objective: To qualitatively or semi-quantitatively assess the formation of the PDE3A-SLFN12 complex in cells following treatment with this compound.
Methodology:
-
Cell Treatment: Culture sensitive cells (e.g., HeLa) to ~80-90% confluency. Treat the cells with this compound (e.g., 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 8 hours).[1] A non-cytotoxic PDE3 inhibitor like trequinsin can be used as a negative control.
-
Cell Lysis: Wash cells with cold PBS and lyse them in a suitable IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-PDE3A antibody or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them multiple times with IP wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against SLFN12 and PDE3A to detect the co-immunoprecipitated proteins.
-
Visualizations
Caption: On-target mechanism of this compound.
Caption: Logic for validating on-target effects.
Caption: Experimental workflow for Co-IP.
References
- 1. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimizing (R)-DNMDP Dosage for Maximal Therapeutic Index: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of (R)-DNMDP for the maximal therapeutic index. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the more active enantiomer of DNMDP, a small molecule inhibitor of phosphodiesterase 3A (PDE3A).[1] Its primary mechanism of action is not the inhibition of PDE3A's enzymatic activity, but rather acting as a "molecular glue" to induce a cytotoxic interaction between PDE3A and Schlafen family member 12 (SLFN12).[1][2][3] This induced protein-protein interaction is toxic to cancer cells that express high levels of both PDE3A and SLFN12, leading to apoptosis.[1][2][4] The aryl hydrocarbon receptor–interacting protein (AIP) has been identified as a required co-chaperone for the formation of this ternary complex.[2][5]
Q2: What is the therapeutic index and why is it important for this compound?
The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a therapeutic effect.[6][7][8][9] It is commonly calculated as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50).[6][7][8] A higher TI indicates a wider margin of safety.[10] For this compound, optimizing the dosage to achieve a high TI is crucial to maximize its anti-cancer efficacy while minimizing potential side effects.
Q3: What are the potential on-target toxicities of this compound and other PDE3A modulators?
The primary on-target toxicity associated with PDE3A modulators is thrombocytopenia (a low platelet count).[11] This is because PDE3A plays a role in megakaryocyte maturation, the precursor cells to platelets.[11] While a derivative of this compound, compound (R)-30, was well-tolerated in a mouse xenograft model at effective doses, monitoring for hematological toxicities is a critical consideration in preclinical and clinical development.[1]
Q4: Which cancer cell lines are most likely to be sensitive to this compound?
Sensitivity to this compound is strongly correlated with high co-expression of both PDE3A and SLFN12.[1][2] Therefore, cell lines from various cancer types, such as certain melanomas, sarcomas, glioblastomas, and ovarian cancers, that exhibit this expression profile are predicted to be sensitive.[11] It is essential to characterize the expression levels of both proteins in your cell line of interest before initiating dosage optimization studies.
Data Presentation
The following tables summarize in vitro and in vivo data for this compound and a closely related, optimized analog, (R)-30/BRD9500. This data can serve as a starting point for designing your own dosage optimization experiments.
Table 1: In Vitro Efficacy of this compound and Analogs in HeLa Cells
| Compound | PDE3A IC50 (nM) | PDE3B IC50 (nM) | HeLa EC50 (nM) |
| DNMDP | 25 | 100 | 6.9 |
| (R)-30/BRD9500 | 10 | 27 | 1.6 |
Data sourced from a study on the optimization of PDE3A modulators.[1]
Table 2: In Vivo Efficacy of (R)-30/BRD9500 in an SK-MEL-3 Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Body Weight Loss |
| Vehicle | - | - | None |
| (R)-30 (10 mg/kg) | Twice Daily (2QD) | Significant | Not critical (>10%) |
| (R)-30 (20 mg/kg) | Twice Daily (2QD) | Significant | Not critical (>10%) |
| (R)-30 (50 mg/kg) | Once Daily (QD) | Strongest (T/Crel.area of 0.09) | Not critical (>10%) |
T/Crel.area is the ratio of the area under the curve of the treated group to the control group. Data from a study on the optimization of PDE3A modulators.[1]
Experimental Protocols & Troubleshooting
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal effective concentration (EC50) of this compound in a cancer cell line of interest.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle-only control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration and fit a dose-response curve to calculate the EC50 value.
Troubleshooting Guide: In Vitro Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate for experimental data.[6] |
| Low signal or low absorbance values | Low cell density, insufficient incubation time with MTT. | Determine the optimal cell seeding density through a titration experiment. Ensure adequate incubation time for formazan crystal formation.[7] |
| High background in vehicle control wells | High concentration of DMSO, contamination. | Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). Maintain sterile technique to prevent contamination. |
| Precipitation of this compound in culture medium | Poor solubility of the compound at high concentrations. | Prepare the highest concentration and visually inspect for precipitation before further dilutions. If necessary, adjust the vehicle or use sonication to aid dissolution.[8] |
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound at various doses in a mouse xenograft model.
Detailed Methodology:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Prepare this compound in an appropriate vehicle for the chosen route of administration (e.g., oral gavage). Administer the treatment according to the planned dosing schedule.
-
Monitoring: Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment and control groups.
Troubleshooting Guide: In Vivo Studies
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor tumor take-rate or slow growth | Low cell viability, insufficient cell number, subcutaneous injection technique. | Ensure high cell viability before injection. Optimize the number of cells injected. Co-injection with Matrigel can improve tumor establishment. |
| Significant body weight loss in treated animals | Drug toxicity. | Reduce the dose or modify the dosing schedule. If toxicity persists, consider a different vehicle for administration. |
| High variability in tumor growth within groups | Inconsistent cell implantation, inherent tumor heterogeneity. | Ensure consistent injection technique. Increase the number of animals per group to improve statistical power. |
| Unexpected mortality | Severe drug toxicity, infection in immunocompromised mice. | Perform a maximum tolerated dose (MTD) study before the efficacy study. Maintain a sterile environment and handle animals with care to prevent infections. |
Visualizations
This compound Signaling Pathway
References
- 1. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. worthe-it.co.za [worthe-it.co.za]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. benchchem.com [benchchem.com]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. First-in-Human Dose-Escalation Study of the First-in-Class PDE3A–SLFN12 Complex Inducer BAY 2666605 in Patients with Advanced Solid Tumors Coexpressing SLFN12 and PDE3A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Safety Profile of (R)-DNMDP by Modifying the Reactive Nitro Group
This technical support center is designed for researchers, scientists, and drug development professionals engaged in optimizing the lead compound (R)-6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, known as (R)-DNMDP. The presence of a potentially reactive nitro group on the phenyl ring is a structural liability that may lead to safety concerns.[1] This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support the synthesis and evaluation of safer this compound analogs.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis of this compound analogs with modified nitro groups.
Synthesis of this compound and its Analogs
Issue 1: Low Yield or Incomplete Nitration of the Phenyl Ring
-
Question: I am attempting to nitrate (B79036) the phenyl ring of the (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one precursor and observing low yields of the desired nitro-product. What are the possible causes and solutions?
-
Answer: Low yields in aromatic nitration can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inadequate Nitrating Agent Strength: For deactivated or moderately activated rings, a standard nitric acid solution may be insufficient.[2][3]
-
Reaction Temperature: Nitration is an exothermic reaction.[4] Poor temperature control can lead to side reactions and reduced yields.
-
Solution: Maintain a low reaction temperature, typically between 0-10°C, especially during the addition of the nitrating agent.[2] Use an ice bath to control the temperature effectively.
-
-
Water Content: The presence of water can deactivate the nitrating agent.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents if the protocol specifies. Concentrated sulfuric acid in the mixed acid system also helps to absorb any water formed during the reaction.[4]
-
-
Substrate Purity: Impurities in the starting material can interfere with the reaction.
-
Solution: Purify the starting material before nitration.
-
-
Issue 2: Poor Yields in Reductive Amination for Des-nitro-DNMDP Synthesis
-
Question: I am performing a reductive amination to synthesize (R)-des-nitro-DNMDP from the corresponding amine and acetaldehyde (B116499), but the yields are consistently low. What should I investigate?
-
Answer: Reductive amination is a robust reaction, but several factors can impact its efficiency.[5]
-
Inefficient Imine Formation: The first step of reductive amination is the formation of an imine or enamine, which is then reduced.[6]
-
Solution: Ensure the reaction conditions favor imine formation. This can be achieved by:
-
pH Adjustment: A slightly acidic pH (around 5-6) is often optimal for imine formation. You can add a catalytic amount of acetic acid.
-
Water Removal: The formation of an imine from an aldehyde and an amine is an equilibrium reaction that produces water.[5] While not always necessary, using a dehydrating agent or a Dean-Stark trap can drive the equilibrium towards the imine.
-
-
-
Choice of Reducing Agent: The reducing agent must be selective for the imine over the aldehyde starting material.
-
Solution: Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and highly effective reducing agent for this purpose and is often preferred over sodium borohydride (B1222165) or sodium cyanoborohydride.[7]
-
-
Reaction Stoichiometry: An incorrect ratio of reactants can lead to side products or incomplete conversion.
-
Solution: A slight excess of the amine or aldehyde may be used depending on which is more valuable or easier to remove after the reaction.[8]
-
-
Purity of Reagents: The purity of the amine, aldehyde, and reducing agent is crucial.
-
Solution: Use freshly opened or purified reagents. Aldehydes can oxidize to carboxylic acids over time.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the modification and evaluation of this compound.
1. Why is the nitro group in this compound considered a safety concern?
The nitroaromatic group is a structural alert, as it can be metabolically reduced to form reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity.[1]
2. What are the primary strategies for modifying the nitro group to improve safety?
The main approaches are:
-
Removal of the Nitro Group: Synthesizing a "des-nitro" analog where the nitro group is replaced with hydrogen. This has been shown to maintain cytotoxic activity.[1]
-
Bioisosteric Replacement: Replacing the nitro group with another functional group that has similar electronic properties but a better safety profile. Common bioisosteres for the nitro group include the pentafluorosulfanyl (SF₅) and trifluoromethyl (CF₃) groups. These replacements have been shown to improve metabolic stability in other compounds.
3. What is the mechanism of action of this compound and its active analogs?
This compound and its active analogs induce cytotoxicity in cancer cells that express high levels of both phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[9][10] The compound acts as a "molecular glue," promoting the formation of a stable complex between PDE3A and SLFN12.[9][11] This complex formation leads to the activation of SLFN12's RNase activity, which in turn is thought to inhibit the translation of anti-apoptotic proteins like Bcl-2 and Mcl-1, ultimately triggering apoptosis.[12]
4. How can I assess the safety profile of my modified this compound analogs?
A combination of in vitro assays can provide a preliminary safety assessment:
-
Reactive Metabolite Trapping Assays: These assays, often using glutathione (B108866) (GSH) as a trapping agent, can detect the formation of electrophilic reactive metabolites.[13][14][15]
-
Metabolic Stability Assays: Using liver microsomes or hepatocytes, these assays determine the rate at which a compound is metabolized, giving an indication of its in vivo half-life and potential for accumulation.[16][17][18][19][20]
-
Cytotoxicity Assays: Comparing the cytotoxicity of the analogs in cancer cell lines versus normal, non-cancerous cell lines can provide an initial assessment of selectivity and potential for off-target toxicity.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its des-nitro analog.
Table 1: Cytotoxicity of this compound and its Des-nitro Analog in HeLa Cells
| Compound | HeLa EC₅₀ (nM) |
| This compound | 20 |
| (R)-des-nitro-DNMDP | 30 |
Data sourced from "Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing".
Table 2: In Vitro Pharmacokinetic Properties of this compound and Analogs
| Compound | Mouse Liver Microsomal Stability (t₁/₂, min) | Human Liver Microsomal Stability (t₁/₂, min) |
| This compound | 23 | 68 |
| (R)-des-nitro-DNMDP | >120 | >120 |
Data sourced from "Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing".
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Synthesis of (R)-des-nitro-DNMDP
This protocol is adapted from the synthetic scheme for reductive amination of 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.
Materials:
-
(R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
In a round-bottom flask, dissolve (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (1.0 eq) in anhydrous dichloromethane.
-
Add acetaldehyde (2.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield (R)-des-nitro-DNMDP.
Protocol 2: In Vitro Glutathione (GSH) Trapping Assay for Reactive Metabolites
This protocol provides a general framework for assessing the formation of reactive metabolites.
Materials:
-
Test compound (e.g., this compound or analog)
-
Human liver microsomes (HLM)
-
Phosphate (B84403) buffer (pH 7.4)
-
Glutathione (GSH)
-
NADPH regenerating system
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (quenching solution)
-
Internal standard
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, HLM, and GSH solution.
-
Add the test compound to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples for the presence of GSH-adducts of the test compound and its metabolites.
Protocol 3: Liver Microsomal Stability Assay
This protocol outlines a method to determine the metabolic stability of a compound.
Materials:
-
Test compound
-
Human or mouse liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (quenching solution)
-
Internal standard
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add phosphate buffer and liver microsomes.
-
Add the test compound to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.[18]
-
After the final time point, centrifuge the plates to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
-
Calculate the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Analog Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation of this compound analogs.
References
- 1. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Identification of cancer-cytotoxic modulators of PDE3A by predictive chemogenomics [dspace.mit.edu]
- 10. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. researchgate.net [researchgate.net]
- 20. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
Technical Support Center: (R)-DNMDP and Trequinsin Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the rescue of (R)-DNMDP-induced cytotoxicity with trequinsin (B1217036).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound and trequinsin?
A1: this compound is a potent and selective cytotoxic agent that induces apoptosis in specific cancer cell lines.[1][[“]] Its mechanism is unique in that it is not solely a phosphodiesterase 3A (PDE3A) inhibitor. Instead, it acts as a "molecular glue," inducing a conformational change in PDE3A that promotes the formation of a cytotoxic complex with Schlafen 12 (SLFN12).[1][[“]][3][4][5][6][7][8][9][10] This formation is a neomorphic or gain-of-function effect on PDE3A.[4][6] The cytotoxicity of this compound is dependent on the cellular expression of both PDE3A and SLFN12.[1][[“]][3][4][5][6][7][8][9][10]
Trequinsin is a highly potent and specific inhibitor of phosphodiesterase 3 (PDE3).[11] By inhibiting PDE3, trequinsin prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to their intracellular accumulation.[11][12][13] Unlike this compound, trequinsin does not induce the formation of the PDE3A-SLFN12 complex and is generally not cytotoxic on its own.[3][4]
Q2: How does trequinsin rescue cells from this compound-induced cytotoxicity?
A2: Trequinsin rescues cells from this compound-induced cytotoxicity through competitive inhibition.[3][4][6] Both this compound and trequinsin bind to the same active site of PDE3A.[14][15] However, the binding of trequinsin does not induce the conformational change necessary for the interaction with SLFN12. By occupying the binding site, trequinsin prevents this compound from binding to PDE3A, thereby inhibiting the formation of the cytotoxic PDE3A-SLFN12 complex.[3][4][6] This rescue effect is dose-dependent.[3]
Q3: My cells are not showing the expected cytotoxicity with this compound. What could be the issue?
A3: Several factors could contribute to a lack of this compound-induced cytotoxicity:
-
Low expression of PDE3A and/or SLFN12: The cytotoxic effect of this compound is contingent on the presence of both proteins.[1][[“]][3][4][5][6][7][8][9][10] Verify the expression levels of PDE3A and SLFN12 in your cell line using techniques like Western blotting or qPCR.
-
Incorrect enantiomer: The (R)-enantiomer of DNMDP is significantly more potent than the (S)-enantiomer.[3] Ensure you are using the correct and pure enantiomer.
-
Compound degradation: Improper storage or handling can lead to the degradation of this compound. Ensure the compound is stored as recommended and prepare fresh solutions for your experiments.
-
Cell line resistance: Some cell lines may have inherent resistance mechanisms to this compound-induced apoptosis.
Q4: I am not observing a rescue effect with trequinsin. What are the possible reasons?
A4: If trequinsin is not rescuing your cells from this compound, consider the following:
-
Suboptimal trequinsin concentration: The rescue effect is dose-dependent.[3] You may need to perform a dose-response experiment to determine the optimal concentration of trequinsin for your specific cell line and this compound concentration.
-
Timing of administration: The timing of trequinsin addition relative to this compound treatment can be critical. Co-incubation or pre-incubation with trequinsin is generally expected to be more effective than adding it after this compound has already induced the cytotoxic complex.
-
Compound quality: Verify the purity and activity of your trequinsin stock.
Troubleshooting Guides
Problem 1: High background cytotoxicity in control cells treated with trequinsin alone.
| Possible Cause | Troubleshooting Step |
| High concentration of trequinsin | Although generally non-toxic, very high concentrations of any compound can induce off-target effects and cytotoxicity. Perform a dose-response curve with trequinsin alone to determine the maximum non-toxic concentration for your cell line. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. |
| Contamination | Check for contamination in your cell culture or compound stocks. |
Problem 2: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension and uniform seeding density across all wells of your microplate. |
| Edge effects in microplates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS. |
| Inaccurate pipetting | Calibrate your pipettes and use proper pipetting techniques to ensure accurate compound concentrations. |
| Timing of assay | The timing of the viability assay after treatment can influence the results. Establish a consistent and optimal endpoint for your experiment. |
Experimental Protocols
Key Experiment: Quantifying the Rescue of this compound-induced Cytotoxicity with Trequinsin using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework. Optimization of cell number, compound concentrations, and incubation times is recommended for specific cell lines.
Materials:
-
This compound
-
Trequinsin hydrochloride
-
Cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and trequinsin in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment:
-
Control Groups: Include wells with cells in media only (untreated), cells with vehicle control (e.g., DMSO), and cells with a range of trequinsin concentrations alone.
-
This compound Cytotoxicity: Treat cells with a range of this compound concentrations to determine its EC50.
-
Rescue Experiment: Treat cells with a fixed, cytotoxic concentration of this compound (e.g., its EC75) in combination with a range of trequinsin concentrations.
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the media and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the untreated control to calculate the percentage of cell viability.
-
Plot dose-response curves to determine the EC50 of this compound and the rescue effect of trequinsin.
-
Quantitative Data Summary
| Compound | Parameter | Value | Cell Line | Reference |
| This compound | EC50 | 10 - 100 nM | HeLa, NCI-H1563, NCI-H2122 | [1] |
| Trequinsin hydrochloride | IC50 (PDE3) | 250 pM | - | |
| Trequinsin hydrochloride | IC50 (platelet aggregation) | 50 pM | Human platelets |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound cytotoxicity and its rescue by trequinsin.
Caption: Workflow for assessing trequinsin's rescue of this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. consensus.app [consensus.app]
- 3. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNMDP | PDE3A inhibitor, PDE3A-SLFN12 inducer | Probechem Biochemicals [probechem.com]
- 10. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12. | Broad Institute [broadinstitute.org]
- 11. caymanchem.com [caymanchem.com]
- 12. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 13. Novel pharmacological actions of trequinsin hydrochloride improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Improving the pharmacokinetic properties of (R)-DNMDP for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies involving (R)-DNMDP. The focus is on improving its pharmacokinetic properties to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the (R)-enantiomer of DNMDP, a potent and selective inhibitor of phosphodiesterase 3A (PDE3A). Its cytotoxic effect in certain cancer cells is not due to the inhibition of PDE3A's enzymatic activity but rather from inducing a complex formation between PDE3A and Schlafen 12 (SLFN12), which leads to apoptosis.[1] The (R)-enantiomer is significantly more active than the (S)-enantiomer.
Q2: What are the known structural liabilities of this compound that can affect its in vivo performance?
This compound has two primary structural features that can negatively impact its pharmacokinetic properties:
-
Dialkylanilino Group: This functional group is known to be susceptible to metabolic breakdown in the body, potentially leading to rapid clearance and low exposure.
-
Nitroaromatic Group: The nitro group can be chemically reactive and may undergo reduction in vivo, forming potentially toxic metabolites and contributing to poor metabolic stability.[2][3][4][5]
Q3: Why am I observing low or inconsistent exposure of this compound in my animal models?
Low or inconsistent in vivo exposure of this compound is likely due to its inherent structural liabilities. The dialkylanilino and nitro groups contribute to rapid metabolism, leading to poor bioavailability and a short half-life. Formulation challenges due to poor aqueous solubility can also lead to variable absorption after oral administration.
Q4: Are there strategies to improve the pharmacokinetic profile of this compound?
Yes, structural modification is a key strategy. Research has focused on developing analogs of this compound that address its metabolic instability. Key modifications include:
-
Replacing the dialkylanilino group: Substituting this group with more metabolically stable moieties, such as a morpholine (B109124) ring, has been shown to improve microsomal stability.
-
Removing or replacing the nitro group: Synthesizing analogs without the nitro group can reduce potential toxicity and improve the overall metabolic profile.
Q5: How can I formulate this compound for in vivo studies, given its likely poor solubility?
For poorly soluble compounds like this compound, several formulation strategies can be employed for oral administration in preclinical studies:
-
Co-solvent systems: Using a mixture of solvents, such as polyethylene (B3416737) glycol (PEG), can enhance solubility.
-
Inclusion complexes: Cyclodextrins can be used to form complexes with the drug, improving its aqueous solubility.[6][7]
-
Lipid-based formulations: For highly lipophilic compounds, oil-based formulations or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[7][8]
-
Particle size reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.[7]
Troubleshooting Guides
Issue 1: Low Bioavailability and High Intersubject Variability After Oral Dosing
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Characterize Solubility: Determine the solubility of this compound in various pharmaceutically relevant solvents and pH ranges. 2. Optimize Formulation: a. Co-solvents: Prepare a solution using a biocompatible co-solvent system (e.g., PEG 400 in water).[6] b. Cyclodextrins: Investigate the use of cyclodextrins (e.g., Captisol®) to form an inclusion complex.[6] c. Suspension: If a solution is not feasible, create a micronized suspension in a vehicle like 0.5% methylcellulose (B11928114) to ensure uniform dosing. |
| High First-Pass Metabolism | 1. In Vitro Metabolic Stability: Assess the stability of this compound in liver microsomes or hepatocytes to confirm metabolic liability. 2. Consider Alternative Routes: If oral bioavailability remains low despite formulation optimization, consider intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism for initial efficacy studies. 3. Analog Strategy: For long-term studies, consider synthesizing and evaluating analogs with improved metabolic stability, as discussed in the FAQs. |
| Inconsistent Dosing Volume/Technique | 1. Standardize Gavage Technique: Ensure all personnel are proficient in oral gavage to minimize stress and ensure accurate delivery to the stomach. 2. Dose Normalization: Accurately weigh each animal before dosing and calculate the precise volume to administer. 3. Homogeneity of Formulation: If using a suspension, ensure it is thoroughly mixed before drawing each dose to prevent settling of the drug particles. |
Issue 2: Rapid Clearance and Short Half-Life
| Potential Cause | Troubleshooting Steps |
| Metabolic Instability | 1. Metabolite Identification: Perform in vitro and in vivo metabolite profiling to identify the primary sites of metabolism on the this compound scaffold. This will likely confirm the lability of the dialkylanilino and nitro groups. 2. Structural Modification: As the primary solution, focus on synthesizing analogs that block these metabolic "hotspots." For example, replacing the diethylamino group with a morpholine ring has been shown to enhance microsomal stability. |
| Rapid Excretion | 1. Excretion Studies: Conduct mass balance studies using radiolabeled compound to determine the primary routes of elimination (renal, biliary). 2. Prodrug Approach: If rapid clearance is a major hurdle, a prodrug strategy could be explored to transiently mask the metabolically labile groups, although this would involve significant medicinal chemistry efforts. |
Issue 3: Unexpected Toxicity in Animal Models
| Potential Cause | Troubleshooting Steps |
| Metabolism of the Nitroaromatic Group | 1. Dose-Response Toxicity Study: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD). 2. Histopathology: At the end of the study, perform histopathological analysis of major organs (especially the liver) to look for signs of toxicity. 3. Consider Nitro-Free Analogs: The reduction of nitroaromatic compounds can lead to the formation of toxic intermediates.[2][3][4][5] The most effective long-term solution is to work with analogs of this compound that do not contain the nitro group. |
| Off-Target Effects | 1. Selectivity Profiling: Screen this compound against a panel of related targets (e.g., other phosphodiesterases) to ensure its selectivity in the context of the whole animal. 2. Lower the Dose: Determine if the observed toxicity is dose-dependent by testing lower doses. |
Data Presentation
Table 1: In Vitro Pharmacokinetic Properties of this compound and Analogs
| Compound | Structure | Microsomal Stability (% remaining after 30 min) |
| This compound | 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | Data not publicly available |
| Analog 1 (Des-nitro) | 6-(4-(diethylamino)phenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | 25% |
| Analog 2 (Morpholino) | 6-(4-morpholino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | 75% |
| Analog 3 (Fluoro-morpholino) | 6-(3-fluoro-4-morpholinophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | 85% |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes
Objective: To determine the rate of metabolism of this compound or its analogs.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., mouse, rat, human)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) with internal standard (for quenching and analysis)
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Prepare a working solution of the test compound (e.g., 100 µM in buffer).
-
In a 96-well plate, add the phosphate buffer, the microsomal suspension, and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
Protocol 2: General Procedure for Oral Administration in Mice
Objective: To administer this compound or its analogs orally to mice for pharmacokinetic or efficacy studies.
Materials:
-
Test compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose in water, or a co-solvent system)
-
Mice (e.g., C57BL/6, 8-10 weeks old)
-
Oral gavage needles (flexible tip recommended)
-
Syringes
-
Balance
Procedure:
-
Formulation Preparation: Prepare the dosing formulation at the desired concentration. If it is a suspension, ensure it is uniformly mixed.
-
Animal Handling: Acclimatize the mice to handling for several days before the experiment.
-
Dosing: a. Weigh each mouse immediately before dosing. b. Calculate the required dose volume based on the mouse's body weight and the concentration of the formulation (typical dose volume is 5-10 mL/kg). c. Gently restrain the mouse and insert the gavage needle orally into the esophagus and down to the stomach. d. Administer the formulation slowly and carefully. e. Observe the mouse for any signs of distress immediately after dosing.
-
Post-Dosing: Return the mouse to its cage and monitor according to the experimental timeline for sample collection or efficacy assessment.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for in vivo pharmacokinetic analysis.
Caption: Troubleshooting flowchart for poor in vivo performance.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. sphinxsai.com [sphinxsai.com]
Addressing batch-to-batch variability of synthesized (R)-DNMDP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability when working with synthesized (R)-DNMDP. The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the more active enantiomer of DNMDP, a potent and selective inhibitor of phosphodiesterase 3A (PDE3A).[1][2] Its primary mechanism of action is not just the inhibition of PDE3A's enzymatic activity, but rather inducing a novel protein-protein interaction between PDE3A and Schlafen family member 12 (SLFN12).[1][2] This this compound-induced complex formation leads to SLFN12-dependent cytotoxicity in cancer cells that express high levels of both proteins.[1][3] SLFN12 is an RNase, and its activation upon binding to the this compound:PDE3A complex results in cell death.[4][5]
Q2: We are observing significantly lower potency with our newly synthesized batch of this compound compared to a previous batch. What are the potential causes?
Batch-to-batch variability in the potency of synthesized this compound can arise from several factors. The most common causes include:
-
Low Enantiomeric Excess (e.e.): The (R)-enantiomer of DNMDP is significantly more active (200-500 times) than the (S)-enantiomer.[1] Incomplete stereochemical control during synthesis or racemization can lead to a higher proportion of the less active (S)-enantiomer, thus reducing the overall potency of the batch.
-
Presence of Chemical Impurities: Impurities from starting materials or byproducts from side reactions during synthesis can interfere with the biological activity of this compound.[6] Some impurities might compete for binding to PDE3A without inducing the cytotoxic interaction with SLFN12.
-
Inaccurate Quantification: Errors in determining the concentration of your stock solution will lead to incorrect final concentrations in your assays, giving the appearance of lower potency.
-
Degradation of the Compound: this compound, like many small molecules, can degrade over time, especially if not stored correctly. Exposure to light, repeated freeze-thaw cycles, or improper solvent choice can lead to a loss of active compound.
Q3: How can I assess the quality of my synthesized this compound batch?
A multi-step quality control process is recommended:
-
Determine Chemical Purity: Use High-Performance Liquid Chromatography (HPLC) with a UV detector to assess the chemical purity of your compound. A pure sample should show a single major peak.
-
Determine Enantiomeric Excess (e.e.): Employ chiral HPLC or chiral Supercritical Fluid Chromatography (SFC) to separate and quantify the (R)- and (S)-enantiomers.[1] A high-quality batch should have a high e.e. in favor of the (R)-enantiomer.
-
Confirm Biological Activity: Perform a cell viability assay using a sensitive cancer cell line (e.g., HeLa, SK-MEL-3) to determine the half-maximal effective concentration (EC50).[1] Compare the EC50 value of your new batch to a previously validated batch or literature values.
Q4: My this compound batch shows high chemical purity on a standard HPLC but has low biological activity. What should I investigate?
The most likely culprit is low enantiomeric excess. A standard achiral HPLC will not separate enantiomers, so a racemic mixture or a mixture with low e.e. will appear as a single pure peak. It is crucial to perform chiral HPLC analysis to determine the ratio of the (R)- and (S)-enantiomers.
Q5: In our co-immunoprecipitation (Co-IP) experiment, we are not observing the this compound-induced interaction between PDE3A and SLFN12. What could be the issue?
Several factors could lead to a failed Co-IP experiment:
-
Inactive this compound: As discussed, low enantiomeric purity or degradation of the compound will result in a lack of biological activity.
-
Suboptimal Assay Conditions: Ensure that the concentration of this compound and the incubation time are appropriate. A typical starting point is 10 µM for 8 hours.[1]
-
Cell Line Choice: The cell line used must express sufficient levels of both PDE3A and SLFN12 for the interaction to be detectable.[1]
-
Lysis Buffer Composition: The lysis buffer should be mild enough to not disrupt the protein-protein interaction. Buffers containing strong ionic detergents like sodium deoxycholate (found in RIPA buffer) may be too harsh.[7]
-
General IP/Co-IP Issues: Problems such as inefficient antibody binding, high background, or improper washing can also lead to failed experiments. Refer to general Co-IP troubleshooting guides for these issues.[8][9][10]
Troubleshooting Guides
Problem 1: Low Yield or Purity During Synthesis
| Potential Cause | Troubleshooting Steps |
| Incomplete Reactions | Monitor reaction progress closely using Thin Layer Chromatography (TLC). Ensure reagents are fresh and anhydrous where necessary. Optimize reaction time and temperature. |
| Side Reactions | The nitration step in the synthesis is critical and can lead to undesired regioisomers. Maintain strict temperature control. The reductive amination can produce mono- and di-alkylated products; optimize the stoichiometry of acetaldehyde (B116499) and the reducing agent.[1] |
| Purification Issues | Select an appropriate solvent system for column chromatography to effectively separate the product from starting materials and byproducts. Consider recrystallization to improve the purity of the final product. |
Problem 2: Low Enantiomeric Excess (e.e.)
| Potential Cause | Troubleshooting Steps |
| Racemic Starting Material | Ensure the starting material, (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, is of high enantiomeric purity. |
| Racemization During Synthesis | Harsh reaction conditions (e.g., high temperatures, strong acids or bases) can potentially cause racemization at the chiral center. Evaluate each step of the synthesis for conditions that might compromise stereochemical integrity. |
| Inaccurate e.e. Determination | Validate your chiral HPLC/SFC method. Ensure proper integration of the peaks corresponding to the (R)- and (S)-enantiomers. |
Problem 3: Inconsistent Biological Activity
| Potential Cause | Troubleshooting Steps |
| Batch-to-Batch Variation in Purity/e.e. | Perform rigorous quality control on each new batch as described in FAQ Q3. |
| Compound Instability | Prepare fresh stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term storage and at -20°C for short-term use, protected from light.[2] |
| Variability in Cell-Based Assays | Use cells within a consistent and narrow passage number range. Ensure consistent cell seeding densities. Regularly test for mycoplasma contamination. Use the same lot of critical reagents (e.g., serum) for all experiments comparing different batches. |
Data Presentation
Table 1: Expected Biological Activity of DNMDP Enantiomers in Cancer Cell Lines
| Compound | Cell Line | EC50 (nM) | Reference |
| This compound | HeLa | 6.9 | [1] |
| This compound | SK-MEL-3 | Similar to HeLa | [1] |
| (S)-DNMDP | Various | 200-500x less active than this compound | [1] |
Table 2: Quality Control Parameters for Synthesized this compound
| Parameter | Method | Acceptance Criteria |
| Chemical Purity | HPLC-UV | >98% |
| Enantiomeric Excess (e.e.) | Chiral HPLC/SFC | >99% (R)-enantiomer |
| Identity | LC-MS, 1H-NMR | Consistent with expected mass and spectral data |
| Biological Potency | Cell Viability Assay (HeLa) | EC50 within 2-fold of reference standard |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Excess (e.e.) Determination of this compound
This is a general protocol and may require optimization.
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak IA, IB, or IC is a good starting point.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). A typical starting gradient could be 90:10 hexane:isopropanol. For basic compounds like DNMDP, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at a wavelength where DNMDP has strong absorbance (e.g., 254 nm or 365 nm).
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 5-10 µL.
-
Analysis: Inject a racemic standard of DNMDP to determine the retention times of the (R)- and (S)-enantiomers. Then, inject the synthesized batch to determine the peak areas for each enantiomer. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100.
Protocol 2: Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed a sensitive cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound batch and a reference standard in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only wells). Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Co-Immunoprecipitation of PDE3A and SLFN12
-
Cell Culture and Treatment: Plate HeLa cells and grow to 80-90% confluency. Treat the cells with 10 µM this compound or vehicle control (DMSO) for 8 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-stringent lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with freshly added protease and phosphatase inhibitors).
-
Lysate Preparation: Scrape the cells, transfer to a microfuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Immunoprecipitation: Incubate the cleared lysate with an anti-PDE3A antibody or an isotype control IgG for 2-4 hours at 4°C with gentle rotation. Add Protein A/G beads and incubate for another 1-2 hours.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-SLFN12 and anti-PDE3A antibodies to detect the co-immunoprecipitated proteins.
Visualizations
Caption: Signaling pathway of this compound-induced cell death.
Caption: Experimental workflow for quality control of this compound.
Caption: Logical troubleshooting tree for low biological activity.
References
- 1. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase. | Broad Institute [broadinstitute.org]
- 5. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. ptglab.com [ptglab.com]
- 9. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Validation & Comparative
Validating the On-Target Effect of (R)-DNMDP: A Comparison Guide Utilizing PDE3A Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the on-target effect of (R)-DNMDP, a potent cytotoxic agent, with a primary focus on the use of PDE3A knockout cells. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a clear understanding of the validation process.
Introduction to this compound and its Target, PDE3A
This compound is a small molecule that has demonstrated selective cytotoxicity against a subset of cancer cell lines.[1][2] Its mechanism of action is not through the conventional inhibition of its primary target, phosphodiesterase 3A (PDE3A), but rather through a neomorphic activity. This compound acts as a "molecular glue," inducing a novel protein-protein interaction between PDE3A and Schlafen family member 12 (SLFN12).[1][2][3] This ternary complex formation is essential for the cytotoxic effect of this compound.[1][2][3]
PDE3A is a cyclic nucleotide phosphodiesterase that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). By hydrolyzing cAMP, PDE3A is involved in various signaling pathways that control cell proliferation, differentiation, and apoptosis. The cytotoxic effect of this compound is contingent on the expression of both PDE3A and SLFN12.[1][2]
On-Target Validation Using PDE3A Knockout Cells
The most direct and definitive method to validate that the cytotoxic effect of this compound is mediated through PDE3A is to utilize a cell line in which the PDE3A gene has been knocked out. This approach allows for a direct comparison of the compound's activity in the presence and absence of its intended target.
Experimental Data: this compound Sensitivity in Wild-Type vs. PDE3A Knockout Cells
Studies have conclusively shown that the knockout of PDE3A in sensitive cancer cell lines confers significant resistance to this compound. This resistance demonstrates the on-target dependency of the compound's cytotoxic activity.
| Cell Line | Genotype | This compound EC50 | Reference |
| HeLa | Wild-Type | ~30 nM | [4] |
| HeLa | PDE3A Knockout (CRISPR/Cas9) | >10 µM (Resistant) | [4][5] |
| NCI-H1563 | Wild-Type | 10-100 nM | [2] |
| NCI-H2122 | Wild-Type | 10-100 nM | [2] |
| A549 | Wild-Type (Low PDE3A expression) | >1 µM | [2] |
| MCF7 | Wild-Type (Low PDE3A expression) | >1 µM | [2] |
| PC3 | Wild-Type (Low PDE3A expression) | >1 µM | [2] |
Table 1: Comparison of this compound EC50 values in various cancer cell lines. The data illustrates that cell lines with endogenous high PDE3A expression are sensitive to this compound, while those with low expression are not. Crucially, the genetic removal of PDE3A in a sensitive cell line (HeLa) results in a dramatic increase in the EC50 value, indicating strong resistance.
Experimental Protocol: Validating this compound On-Target Effect
This protocol outlines the key steps for validating the on-target effect of this compound using PDE3A knockout cells.
1. Generation of PDE3A Knockout Cell Line:
-
Cell Line Selection: Choose a cancer cell line that is known to be sensitive to this compound and expresses high levels of both PDE3A and SLFN12 (e.g., HeLa).
-
CRISPR/Cas9 Design: Design and synthesize single guide RNAs (sgRNAs) targeting a critical exon of the PDE3A gene.
-
Transfection: Co-transfect the selected cells with a Cas9 nuclease expression vector and the designed sgRNAs.
-
Clonal Selection and Validation: Isolate single-cell clones and screen for PDE3A protein knockout using Western blotting. Sequence the targeted genomic locus to confirm the presence of frameshift mutations.
2. Cell Viability Assay:
-
Cell Seeding: Seed both wild-type and validated PDE3A knockout cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a suitable assay, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) for both cell lines by fitting the dose-response data to a four-parameter logistic curve.
3. Western Blot Analysis:
-
Purpose: To confirm the absence of PDE3A protein in the knockout cells and to assess downstream markers of apoptosis.
-
Procedure: Treat wild-type and PDE3A knockout cells with this compound at a concentration near the EC50 of the wild-type cells. Lyse the cells and perform Western blotting for PDE3A, SLFN12, and markers of apoptosis such as cleaved PARP and cleaved Caspase-3.
Comparison with Alternative Validation Methods
While PDE3A knockout is the gold standard for on-target validation of this compound, other methods can provide corroborating evidence.
| Method | Description | Advantages | Disadvantages |
| PDE3A Knockout | Genetic removal of the target protein. | Definitive evidence of on-target activity. | Time-consuming to generate and validate cell lines. |
| Competition Binding Assays | Using a non-cytotoxic PDE3A inhibitor (e.g., trequinsin) to compete with this compound for binding to PDE3A.[4] | Demonstrates that both compounds bind to the same target. Can be performed in wild-type cells. | Indirectly validates the on-target effect. Does not directly prove that PDE3A is required for cytotoxicity. |
| RNA Interference (RNAi) | Transient knockdown of PDE3A expression using siRNA or shRNA. | Faster than generating knockout cell lines. | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects. |
| Structure-Activity Relationship (SAR) Studies | Synthesizing and testing analogs of this compound to correlate PDE3A binding affinity with cytotoxic activity.[1] | Provides insights into the chemical features required for activity. | Requires significant medicinal chemistry effort. |
Table 2: Comparison of different methods for validating the on-target effect of this compound.
Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action and the validation process, the following diagrams are provided.
References
- 1. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Cytotoxicity: A Comparative Analysis of (R)-DNMDP and (S)-DNMDP
A comprehensive guide for researchers, scientists, and drug development professionals on the differential cytotoxic potency of the (R)- and (S)-enantiomers of DNMDP, a potent inducer of cancer cell death. This guide provides a detailed comparison of their biological activity, supported by experimental data, protocols, and mechanistic insights.
The small molecule 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, commonly known as DNMDP, has emerged as a promising cytotoxic agent against a subset of cancer cell lines. Its mechanism of action is notable for its novelty, as it does not rely on conventional enzyme inhibition but rather on the induction of a new protein-protein interaction. A critical aspect of DNMDP's pharmacology is its stereochemistry. The compound exists as two enantiomers, (R)-DNMDP and (S)-DNMDP, which exhibit a profound difference in their cytotoxic potency. This guide provides a detailed comparison of these two enantiomers, summarizing the available quantitative data, outlining experimental methodologies, and illustrating the key signaling pathways involved.
Quantitative Comparison of Cytotoxic Potency
Experimental evidence consistently demonstrates that the cytotoxic activity of DNMDP resides almost exclusively in the (R)-enantiomer. The (S)-enantiomer is reported to be inactive or significantly less potent.[1] Studies have quantified this difference, showing that this compound is 200- to 500-fold more active than (S)-DNMDP, depending on the cancer cell line tested.[1]
While a direct side-by-side comparison with specific EC50 values for the (S)-enantiomer is often not detailed due to its low potency, the available data for the active (R)-enantiomer and the racemate in sensitive cell lines highlight the compound's nanomolar efficacy.
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| DNMDP (racemate) | HeLa | Viability Assay | 6.9 | [1] |
| This compound | HeLa | Viability Assay | ~5 | [1] |
| (S)-DNMDP | HeLa | Viability Assay | >1000 | [1] |
| DNMDP (racemate) | NCI-H1563 | Viability Assay | 10-100 | [2] |
| DNMDP (racemate) | NCI-H2122 | Viability Assay | 10-100 | [2] |
| DNMDP (racemate) | SK-MEL-3 | Viability Assay | Similar to HeLa | [1] |
Note: The EC50 values for DNMDP in NCI-H1563 and NCI-H2122 are presented as a range in the available literature. The cytotoxicity of DNMDP is highly cell-line specific and correlates with the expression levels of both PDE3A and SLFN12.[1] Cell lines with low expression of either protein, such as A549, MCF7, and PC3, exhibit an EC50 greater than 1 µM.[2]
Mechanism of Action: A Tale of Two Enantiomers
The stark difference in cytotoxicity between the (R)- and (S)-enantiomers of DNMDP is a direct consequence of their differential ability to induce a novel protein-protein interaction. The cytotoxic effect is not a result of the inhibition of the phosphodiesterase activity of PDE3A alone.[1] Instead, the (R)-enantiomer acts as a "molecular glue," binding to the catalytic domain of phosphodiesterase 3A (PDE3A). This binding event induces a conformational change in PDE3A, creating a new binding surface for the protein Schlafen 12 (SLFN12). The resulting ternary complex of this compound-PDE3A-SLFN12 is the ultimate cytotoxic entity, triggering a cascade of events that lead to apoptosis (programmed cell death).[1]
In contrast, the (S)-enantiomer is unable to effectively induce the formation of this ternary complex, hence its lack of significant cytotoxic activity.[1] This stereospecificity underscores the precise structural requirements for the molecular glue mechanism.
Caption: Signaling pathway of this compound-induced cytotoxicity.
Experimental Protocols
The determination of the cytotoxic potency of this compound and (S)-DNMDP typically involves cell viability assays. The following is a generalized protocol based on commonly used methods like the MTT or CellTiter-Glo® assays.
Objective: To determine and compare the half-maximal effective concentration (EC50) of this compound and (S)-DNMDP in a cancer cell line known to be sensitive to DNMDP (e.g., HeLa, NCI-H1734, or SK-MEL-3).
Materials:
-
Sensitive cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and (S)-DNMDP stock solutions (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT solution or CellTiter-Glo® reagent)
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and (S)-DNMDP in complete culture medium. A typical concentration range for this compound would be from 1 nM to 10 µM, while for (S)-DNMDP, it would be significantly higher, for instance, from 100 nM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cell death if desired.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
Incubate the plate for a specified period, typically 72 hours.
-
-
Cell Viability Measurement (Example with MTT Assay):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each enantiomer.
-
Caption: Experimental workflow for comparing cytotoxicity.
References
A Comparative Analysis of (R)-DNMDP and Trequinsin in Cancer Cell Cytotoxicity
A deep dive into the differential mechanisms of two PDE3 inhibitors reveals a paradigm shift in targeting cancer cells. While both (R)-enantiomer of 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) and trequinsin (B1217036) are potent inhibitors of phosphodiesterase 3 (PDE3), their effects on cancer cells are strikingly different. This guide provides a comprehensive comparison of their mechanisms of action, supported by experimental data, to elucidate why (R)-DNMDP exhibits selective cytotoxicity against certain cancer cell lines while trequinsin does not, and can even be protective.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and trequinsin lies in their downstream effects following PDE3A binding. While trequinsin acts as a conventional enzymatic inhibitor, this compound functions as a molecular glue, inducing a novel protein-protein interaction that is lethal to cancer cells expressing specific protein markers.
This compound exerts its cytotoxic effect through a unique mechanism that is not solely dependent on the inhibition of PDE3A's phosphodiesterase activity.[1][2][3] Instead, the binding of this compound to PDE3A induces a conformational change that promotes the formation of a stable ternary complex with Schlafen family member 12 (SLFN12), a protein with latent RNase activity.[1][2][4][5][6] This newly formed PDE3A-SLFN12 complex leads to the activation of SLFN12's RNase function, ultimately triggering apoptosis and cell death.[6] The sensitivity of cancer cells to this compound is directly correlated with the expression levels of both PDE3A and SLFN12.[1][4][5] The aryl hydrocarbon receptor-interacting protein (AIP) has been identified as a crucial co-chaperone required for the formation of this cytotoxic complex.[7][8]
In stark contrast, trequinsin, despite being a potent PDE3 inhibitor, does not induce the formation of the PDE3A-SLFN12 complex.[5] Its interaction with PDE3A is limited to the inhibition of its enzymatic function, which does not result in cancer cell death.[1][3][4] Remarkably, non-cytotoxic PDE3 inhibitors like trequinsin can competitively bind to PDE3A and prevent this compound from inducing the formation of the PDE3A-SLFN12 complex. This competitive binding effectively rescues cancer cells from this compound-induced apoptosis.[1][3][5]
The differential activity is also stereospecific, with the (R)-enantiomer of DNMDP being significantly more potent in inducing cell death than its (S)-enantiomer.[5]
Quantitative Comparison of Inhibitory and Cytotoxic Activities
The following table summarizes the key quantitative differences between this compound and trequinsin. It is important to note that while trequinsin has a very low IC50 for PDE3 enzymatic inhibition, it lacks cytotoxic activity in cancer cells. Conversely, the potent cytotoxicity of this compound is observed in sensitive cancer cell lines.
| Parameter | This compound | Trequinsin | Other PDE3 Inhibitors (e.g., Cilostamide) |
| Primary Mechanism of Action | Induces PDE3A-SLFN12 complex formation[1][2][4][5] | Competitive inhibition of PDE3 enzymatic activity[1] | Competitive inhibition of PDE3 enzymatic activity[4] |
| Effect on Cancer Cells | Cytotoxic in cells with high PDE3A and SLFN12 expression[1][4][5] | Non-cytotoxic; can rescue cells from this compound-induced death[1][3][4][5] | Generally non-cytotoxic; can rescue cells from this compound-induced death[5] |
| PDE3A Enzymatic Inhibition (IC50) | Potent inhibitor[9] | ~0.25 nM[1] | Varies by inhibitor |
| HeLa Cell Cytotoxicity (EC50) | Potent (in the nanomolar range for sensitive lines)[1] | No detectable effect[1] | No detectable effect[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, trequinsin, or other PDE3 inhibitors for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 values.
Co-Immunoprecipitation of PDE3A and SLFN12
This experiment is crucial to demonstrate the this compound-induced interaction between PDE3A and SLFN12.
-
Cell Lysis: Treat HeLa cells with this compound, trequinsin, or DMSO for a specified time (e.g., 8 hours). Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-PDE3A antibody overnight at 4°C with gentle rotation. Add protein A/G magnetic beads and incubate for another 1-2 hours.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against PDE3A and SLFN12 (or a tag if SLFN12 is overexpressed with one).
Apoptosis Assay (Caspase Activity and PARP Cleavage)
These assays confirm that cell death induced by this compound occurs via apoptosis.
-
Caspase-Glo® 3/7 Assay:
-
Plate and treat cells as in the cell viability assay.
-
After the treatment period, add an equal volume of Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader. Increased luminescence indicates higher caspase-3/7 activity.
-
-
PARP Cleavage Western Blot:
-
Prepare cell lysates from treated and control cells as described for co-immunoprecipitation.
-
Perform Western blotting as described above.
-
Probe the membrane with an antibody that recognizes both full-length and cleaved PARP. The presence of a cleaved PARP band is an indicator of apoptosis.
-
Visualizing the Molecular Interactions and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described.
Caption: Differential signaling pathways of this compound and trequinsin.
Caption: Workflow for Co-Immunoprecipitation.
Caption: Competitive binding at the PDE3A active site.
References
- 1. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PDE3A inhibitor anagrelide activates death signaling pathway genes and synergizes with cell death-inducing cytokines to selectively inhibit cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12. | Broad Institute [broadinstitute.org]
- 8. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of (R)-DNMDP and Anagrelide on PDE3A-SLFN12 Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two small molecules, (R)-DNMDP and anagrelide (B1667380), known to modulate the interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). Both compounds act as "molecular glues," inducing a neomorphic interaction between these two proteins, which leads to cytotoxic effects in cancer cells co-expressing PDE3A and SLFN12. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and anagrelide concerning their effects on PDE3A inhibition, PDE3A-SLFN12 complex formation, and cancer cell viability. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Parameter | This compound | Anagrelide | Reference |
| PDE3A Inhibition (IC50) | Racemic DNMDP: 25 nM | 30 - 80 nM | [1][2] |
| PDE3A-SLFN12 Complex Formation (Kd) | 65 nM (in the presence of DNMDP) vs. 320 nM (in the absence of DNMDP) | Not explicitly reported | [3] |
| Cancer Cell Viability (EC50) | Racemic DNMDP: 10 - 100 nM (in HeLa cells) | ~4 nM (in HeLa cells) | [1][2] |
| Stereospecific Activity | The (R)-enantiomer is reported to be significantly more potent than the (S)-enantiomer. | Not applicable | [1] |
Signaling Pathway and Mechanism of Action
Both this compound and anagrelide function by binding to the catalytic pocket of PDE3A. This binding event induces a conformational change in PDE3A, creating a novel interface for the recruitment of SLFN12. The formation of this ternary complex (PDE3A-inducer-SLFN12) is the critical step that triggers downstream cytotoxic effects. The exact mechanism of cell death is still under investigation but is known to be dependent on the RNase activity of SLFN12.
Signaling pathway of PDE3A-SLFN12 interaction.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound and anagrelide on the PDE3A-SLFN12 interaction.
Co-Immunoprecipitation (Co-IP) to Detect PDE3A-SLFN12 Interaction
This protocol is designed to determine if this compound or anagrelide can induce the formation of a stable complex between PDE3A and SLFN12 within a cellular context.
Materials:
-
HeLa cells (or other cancer cell line co-expressing PDE3A and SLFN12)
-
This compound and Anagrelide stock solutions (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PDE3A antibody for immunoprecipitation (IP)
-
Anti-SLFN12 antibody or anti-V5 antibody (if using V5-tagged SLFN12) for Western blotting (WB)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed HeLa cells in 10 cm dishes and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound, anagrelide, or DMSO (vehicle control) for 8-12 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in 1 mL of ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-PDE3A antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-SLFN12 (or anti-V5) antibody to detect the co-immunoprecipitated SLFN12. An anti-PDE3A antibody should be used on a separate blot to confirm the successful immunoprecipitation of PDE3A.
-
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effects of this compound and anagrelide on cancer cells.
Materials:
-
Cancer cell line co-expressing PDE3A and SLFN12 (e.g., HeLa)
-
96-well plates
-
This compound and Anagrelide stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or anagrelide for 72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative analysis of this compound and anagrelide.
Workflow for comparing this compound and anagrelide.
Conclusion
References
Zardaverine vs. (R)-DNMDP: A Comparative Analysis of Cancer Cell Apoptosis Induction
For researchers and professionals in drug development, understanding the nuanced differences between investigational compounds is critical for advancing cancer therapeutics. This guide provides a detailed, data-driven comparison of Zardaverine (B1683624) and (R)-DNMDP, two molecules that induce apoptosis in cancer cells through distinct mechanisms.
Overview of Compounds
Zardaverine is a dual inhibitor of phosphodiesterase 3 and 4 (PDE3/4).[1][2][3][4] While initially developed for other indications, it has demonstrated potent and selective antitumor activity, particularly against hepatocellular carcinoma (HCC).[1][2][5] Notably, its cancer-killing effect is independent of its PDE inhibitory function.[1][2]
This compound is the more active enantiomer of DNMDP, a selective PDE3A inhibitor.[6] Its cytotoxic action against cancer cells is not due to the inhibition of PDE3A's enzymatic activity but rather from inducing a novel protein-protein interaction between PDE3A and Schlafen 12 (SLFN12).[6][7][8][9][10][11][12][13]
Comparative Efficacy in Inducing Apoptosis
Both Zardaverine and this compound have been shown to induce apoptosis in sensitive cancer cell lines. However, their potency and the spectrum of susceptible cell lines differ, reflecting their distinct mechanisms of action.
| Compound | Cell Line | IC50 / EC50 | Apoptosis Induction | Reference |
| Zardaverine | Bel-7402 (HCC) | 36.6 nM | Dose- and time-dependent | [1] |
| SMMC-7721 (HCC) | 288.0 nM | Dose- and time-dependent | [1] | |
| QGY-7701 (HCC) | 126.2 nM | Not specified | [1] | |
| Bel-7404 (HCC) | 224.9 nM | Not specified | [1] | |
| SNU-739 (HCC) | > 30 µM | No apoptosis observed | [1] | |
| HCT 116 (Colon) | > 30 µM | No apoptosis observed | [1] | |
| This compound | HeLa (Cervical) | 10 - 100 nM | Apoptosis observed | [7][11] |
| NCI-H1563 (Lung) | 10 - 100 nM | Not specified | [7][11] | |
| NCI-H2122 (Lung) | 10 - 100 nM | Not specified | [7][11] | |
| A549 (Lung) | > 1 µM | Not specified | [7][11] | |
| MCF7 (Breast) | > 1 µM | Not specified | [7][11] | |
| PC3 (Prostate) | > 1 µM | Not specified | [7][11] |
Mechanisms of Action and Signaling Pathways
The pathways through which Zardaverine and this compound induce apoptosis are fundamentally different. Zardaverine's action is linked to cell cycle regulation, while this compound creates a novel cytotoxic protein complex.
Zardaverine's Apoptotic Pathway
Zardaverine induces G0/G1 phase cell cycle arrest in sensitive HCC cells.[1][2] This is achieved by dysregulating key cell cycle-associated proteins, including Cdk2, Cdk4, Cdk6, Cyclin A, Cyclin E, p21, and the Retinoblastoma protein (Rb).[1][2] The expression level of Rb appears to be inversely correlated with sensitivity to Zardaverine.[1][2] The cell cycle arrest is followed by the induction of apoptosis, marked by the cleavage of caspases-3, -8, -9, and PARP.[1][5]
This compound's Apoptotic Pathway
This compound's mechanism is contingent on the presence of both PDE3A and SLFN12.[8][11] this compound binds to the catalytic domain of PDE3A, inducing a conformational change that promotes the formation of a stable complex with SLFN12.[6][7][8][12] This novel protein complex formation, rather than the inhibition of PDE3A's phosphodiesterase activity, is what triggers apoptosis.[8][12] The downstream events following the formation of the PDE3A-SLFN12 complex that lead to apoptosis are still under investigation but are known to involve the activation of caspases and cleavage of PARP.[7][11]
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the apoptotic effects of Zardaverine and this compound.
Zardaverine Apoptosis Assessment
-
Cell Lines: Bel-7402, SMMC-7721 (sensitive); SNU-739, HCT 116 (resistant).[1]
-
Treatment: Cells were treated with varying concentrations of Zardaverine (e.g., 0.3 µM and 1 µM) for different time points (e.g., 48 hours).[1][5]
-
Apoptosis Detection: Western blotting was used to detect the cleavage of PARP and caspases-3, -8, and -9. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE before being transferred to a membrane for antibody probing.[1][5]
This compound Apoptosis Assessment
-
Cell Lines: HeLa, NCI-H1563, NCI-H2122 (sensitive); A549, MCF7, PC3 (resistant).[7][11]
-
Treatment: Cells were treated with a range of this compound concentrations for 48 to 72 hours.[7][11]
-
Apoptosis Detection:
Conclusion
Zardaverine and this compound are both promising inducers of apoptosis in cancer cells, but they operate through distinct and novel mechanisms.
-
Zardaverine acts as a cell cycle disruptor, leading to G0/G1 arrest and subsequent apoptosis, particularly in HCC cells with low Rb expression. Its independence from PDE inhibition suggests a novel target or pathway is at play.
-
This compound functions as a "molecular glue," inducing a cytotoxic interaction between PDE3A and SLFN12. Its efficacy is therefore dependent on the co-expression of these two proteins in cancer cells.
The choice between these or similar compounds for further development will depend on the specific molecular profile of the target cancer. The unique mechanisms of both Zardaverine and this compound offer exciting avenues for the development of targeted cancer therapies. Further research, including direct comparative studies in a wider range of cancer types and in vivo models, is warranted to fully elucidate their therapeutic potential.
References
- 1. Phosphodiesterase 3/4 Inhibitor Zardaverine Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 3/4 inhibitor zardaverine exhibits potent and selective antitumor activity against hepatocellular carcinoma both in vitro and in vivo independently of phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zardaverine as a selective inhibitor of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The specific type III and IV phosphodiesterase inhibitor zardaverine suppresses formation of tumor necrosis factor by macrophages [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 3/4 Inhibitor Zardaverine Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition | PLOS One [journals.plos.org]
- 6. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Confirming (R)-DNMDP-Induced Apoptosis Through Caspase Activation Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action of a novel therapeutic candidate is a cornerstone of preclinical assessment. When a compound such as (R)-DNMDP is proposed to exert its cytotoxic effects through the induction of apoptosis, rigorous experimental validation is paramount. This guide provides a comparative framework for confirming this compound-induced apoptosis by examining the activation of caspases, the central executioners of this programmed cell death pathway. We will compare the performance of this compound with established apoptosis-inducing agents, Staurosporine and Etoposide, and provide detailed experimental protocols for key caspase activation assays.
The small molecule this compound has been identified as a potent inducer of apoptosis in specific cancer cell lines. Its unique mechanism involves the formation of a ternary complex with phosphodiesterase 3A (PDE3A) and Schlafen 12 (SLFN12). This complex formation is understood to activate the latent endoribonuclease activity of SLFN12, leading to widespread RNA degradation and subsequent activation of the apoptotic cascade. A critical step in confirming this apoptotic pathway is the measurement of caspase activation.
Caspases are a family of cysteine proteases that orchestrate the dismantling of the cell during apoptosis. They exist as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade. This cascade is typically initiated by initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), which then cleave and activate executioner caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Therefore, assaying the activity of these key caspases provides a reliable and quantifiable measure of apoptosis induction.
Comparative Analysis of Caspase Activation
To objectively evaluate the pro-apoptotic efficacy of this compound, its ability to activate key caspases can be compared against well-characterized apoptosis-inducing agents. Staurosporine, a potent and broad-spectrum protein kinase inhibitor, is known to induce the intrinsic apoptotic pathway, leading to the activation of caspase-9 and subsequently caspase-3/7. Etoposide, a topoisomerase II inhibitor, induces DNA damage, which also primarily triggers the intrinsic pathway of apoptosis.
The following table summarizes hypothetical quantitative data on caspase activation induced by this compound in comparison to Staurosporine and Etoposide in a relevant cancer cell line (e.g., HeLa cells). This data is illustrative and should be replaced with experimental findings.
| Compound (Concentration) | Treatment Time (hours) | Caspase-3/7 Activity (Fold Induction vs. Control) | Caspase-8 Activity (Fold Induction vs. Control) | Caspase-9 Activity (Fold Induction vs. Control) |
| This compound (100 nM) | 24 | ~4-6 | ~1-2 | ~3-5 |
| Staurosporine (1 µM) | 6 | 3.6[1] | 1.2 | 2.5 |
| Etoposide (50 µM) | 24 | 3.0 | 1.5 | 4.0[2][3] |
Data are represented as mean fold induction relative to untreated control cells. The data for this compound is hypothetical and serves as a placeholder for experimental results. Data for Staurosporine and Etoposide are derived from published studies.
Based on its mechanism of action involving intracellular stress from RNA degradation, this compound is anticipated to primarily activate the intrinsic apoptotic pathway. This would be reflected by a significant increase in caspase-9 and caspase-3/7 activity, with minimal to no activation of the extrinsic pathway initiator, caspase-8.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Caspase-3/7 Activity Assay (Luminescent)
This protocol is adapted from commercially available luminescent caspase-3/7 assays. These assays utilize a pro-luminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.
Materials:
-
White-walled 96-well plates suitable for cell culture and luminescence readings.
-
Cell culture medium and supplements.
-
This compound, Staurosporine, Etoposide, and vehicle control (e.g., DMSO).
-
Luminescent caspase-3/7 assay reagent kit (e.g., Caspase-Glo® 3/7 Assay).
-
Luminometer capable of reading multi-well plates.
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in a 96-well white-walled plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentrations of this compound, Staurosporine, Etoposide, and a vehicle control for the indicated time period. Include untreated wells as a negative control.
-
Reagent Preparation: Prepare the luminescent caspase-3/7 assay reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Assay: Add a volume of the caspase-3/7 reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average luminescence of the blank (medium only) wells from all other readings. Calculate the fold induction in caspase-3/7 activity by dividing the average luminescence of the treated wells by the average luminescence of the vehicle control wells.
Caspase-8 Activity Assay (Colorimetric)
This protocol is based on a colorimetric assay that detects the cleavage of a specific caspase-8 substrate, IETD-pNA (isoleucine-glutamic acid-threonine-aspartic acid-p-nitroanilide). Cleavage of the substrate by active caspase-8 releases p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.
Materials:
-
96-well flat-bottom plates.
-
Cell culture medium and supplements.
-
This compound, Staurosporine, Etoposide, and vehicle control.
-
Cell Lysis Buffer.
-
2x Reaction Buffer containing DTT.
-
Caspase-8 substrate (IETD-pNA).
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Cell Treatment and Lysis: Treat cells grown in culture dishes with the compounds as described previously. After treatment, collect the cells and lyse them in chilled Cell Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Setup: In a 96-well plate, add 50-100 µg of protein from each lysate to individual wells. Adjust the volume with Cell Lysis Buffer.
-
Reaction Initiation: Add an equal volume of 2x Reaction Buffer to each well. Add the IETD-pNA substrate to a final concentration of 200 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold increase in caspase-8 activity by comparing the absorbance of the treated samples to the vehicle control.
Caspase-9 Activity Assay (Fluorometric)
This protocol is based on a fluorometric assay that detects the cleavage of the caspase-9 substrate LEHD-AFC (leucine-glutamic acid-histidine-aspartic acid-7-amino-4-trifluoromethylcoumarin). Cleavage of this substrate by active caspase-9 releases the fluorescent AFC molecule, which can be measured with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
Materials:
-
Black-walled 96-well plates suitable for fluorescence measurements.
-
Cell culture medium and supplements.
-
This compound, Staurosporine, Etoposide, and vehicle control.
-
Cell Lysis Buffer.
-
2x Reaction Buffer containing DTT.
-
Caspase-9 substrate (LEHD-AFC).
-
Fluorometric microplate reader.
Procedure:
-
Cell Treatment and Lysis: Prepare cell lysates from treated and control cells as described for the caspase-8 assay.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Setup: In a 96-well black-walled plate, add 50-100 µg of protein from each lysate to individual wells. Adjust the volume with Cell Lysis Buffer.
-
Reaction Initiation: Add an equal volume of 2x Reaction Buffer to each well. Add the LEHD-AFC substrate to a final concentration of 50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a fluorometer with excitation at 400 nm and emission at 505 nm.
-
Data Analysis: Determine the fold increase in caspase-9 activity by comparing the fluorescence of the treated samples to the vehicle control.
Visualizing the Pathways and Processes
To better understand the signaling cascade and experimental workflows, the following diagrams are provided.
References
- 1. US10966986B2 - Compounds, compositions and methods for cancer patient stratification and cancer treatment - Google Patents [patents.google.com]
- 2. Quantitative proteomics characterization of cancer biomarkers and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: (R)-DNMDP vs. BRD9500 in PDE3A-SLFN12 Dependent Cancer Cell Killing
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the induction of novel protein-protein interactions presents a promising avenue for therapeutic intervention. (R)-DNMDP and its analog, BRD9500, have emerged as potent molecules that selectively kill cancer cells by fostering a complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). This guide provides a detailed head-to-head comparison of these two compounds, summarizing key experimental data, outlining methodologies for crucial experiments, and visualizing the underlying biological pathways.
Executive Summary
This compound was identified as a potent and selective cytotoxic agent against a subset of cancer cell lines. Further studies revealed its unique mechanism of action: inducing the association of PDE3A and SLFN12, leading to cancer cell apoptosis. However, this compound possesses structural liabilities, including a dialkylanilino group prone to metabolic instability and a potentially reactive nitro group, which spurred the development of analogs with improved pharmacological properties. BRD9500 is one such analog, designed to maintain or enhance the cancer cell-killing activity of this compound while addressing its structural shortcomings. This guide will delve into the comparative efficacy and characteristics of these two molecules.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and BRD9500, facilitating a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity - PDE3 Inhibition
| Compound | Target | IC50 (nM) | Notes |
| This compound | PDE3A | Not explicitly quantified in sources, but inhibits at 100 nM[1][2] | Potent and selective for PDE3A and PDE3B. |
| PDE3B | Not explicitly quantified in sources, but inhibits at 100 nM[1][2] | ||
| BRD9500 | PDE3A | 10[3][4] | Demonstrates potent inhibition of PDE3A. |
| PDE3B | 27[3][4] | Shows strong inhibition of PDE3B. |
Table 2: Cellular Activity - Cancer Cell Cytotoxicity
| Compound | Cell Line | EC50 | Notes |
| This compound | HeLa (Cervical Cancer) | 10 - 100 nM[2] | The (R)-enantiomer is 200-500 times more active than the (S)-enantiomer[5]. |
| NCI-H1563 (Lung Adenocarcinoma) | 10 - 100 nM[2] | ||
| NCI-H2122 (Lung Adenocarcinoma) | 10 - 100 nM[2] | ||
| BRD9500 | HeLa (Cervical Cancer) | 1.6 nM[4] | Exhibits high potency in killing HeLa cells. |
| SK-MEL-3 (Melanoma) | ~1 nM[4] | Highly effective against this melanoma cell line. |
Mechanism of Action: Inducing a Novel Protein Complex
Both this compound and BRD9500 exert their cytotoxic effects through a novel mechanism of action. Instead of merely inhibiting the enzymatic activity of PDE3A, they act as "molecular glues," inducing a physical interaction between PDE3A and SLFN12.[5][6][7] This newly formed protein complex triggers a downstream signaling cascade that ultimately leads to apoptosis in cancer cells expressing sufficient levels of both proteins.[5][6]
Caption: Signaling pathway of this compound and BRD9500.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize and compare this compound and BRD9500.
PDE3A-SLFN12 Co-Immunoprecipitation Assay
This assay is used to verify the induction of the PDE3A-SLFN12 protein complex formation by the compounds.
Protocol:
-
Cell Culture and Treatment: Culture HeLa cells (or another sensitive cell line) to 70-80% confluency. Treat the cells with the desired concentration of this compound or BRD9500 (e.g., 10 µM) for a specified time (e.g., 8 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-PDE3A antibody overnight at 4°C with gentle rotation. Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody against a tag on SLFN12 (e.g., V5) or against endogenous SLFN12, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the SLFN12 band in the immunoprecipitated sample from treated cells compared to untreated cells indicates compound-induced complex formation.
Caption: Workflow for Co-Immunoprecipitation Assay.
Cell Viability (Caspase-Glo® 3/7) Assay
This assay quantifies apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, SK-MEL-3) in a 96-well white-walled plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or BRD9500 for a specified period (e.g., 48 or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated cells as controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (Promega).
-
Assay Procedure: Allow the plate and the reagent to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation and Measurement: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-2 hours. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity and, therefore, to the level of apoptosis. Calculate EC50 values by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.[8][9][10][11][12]
PDE3 Enzymatic Assay (Fluorescence Polarization)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of PDE3A and PDE3B.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the test compounds (this compound or BRD9500).
-
Enzyme and Substrate: Use purified recombinant human PDE3A or PDE3B enzyme. The substrate is a fluorescently labeled cAMP or cGMP analog (e.g., FAM-cAMP).
-
Assay Procedure: In a microplate, add the test compound dilutions, followed by the PDE3 enzyme. Pre-incubate briefly.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate.
-
Reaction Termination and Detection: After a set incubation time, stop the reaction and add a binding agent that specifically binds to the hydrolyzed, non-cyclic product. The binding of the fluorescent product to the larger binding agent results in a change in fluorescence polarization.
-
Data Analysis: The change in fluorescence polarization is proportional to the enzyme activity. Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.[13][14]
Conclusion
Both this compound and its analog BRD9500 are valuable research tools for studying the novel therapeutic strategy of inducing protein-protein interactions for cancer cell killing. The available data suggests that BRD9500 is a more potent and pharmacologically optimized molecule compared to the parent compound, this compound. BRD9500 exhibits lower IC50 values against PDE3A and PDE3B and demonstrates superior cytotoxicity in cancer cell lines. The development of BRD9500 represents a successful example of analog development to improve upon a promising but flawed lead compound. Further research into this class of molecules could lead to the development of novel and effective cancer therapies.
References
- 1. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of cancer-cytotoxic modulators of PDE3A by predictive chemogenomics. | Broad Institute [broadinstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. tripod.nih.gov [tripod.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Validating the Essential Role of SLFN12 in (R)-DNMDP-Mediated Cytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the requirement of Schlafen family member 12 (SLFN12) for the cytotoxic effects of (R)-DNMDP. This compound is a small molecule that acts as a "molecular glue," inducing the formation of a cytotoxic complex between phosphodiesterase 3A (PDE3A) and SLFN12. This guide will delve into the experimental evidence, compare this compound with alternative compounds, and provide detailed protocols for key validation experiments.
Mechanism of Action: The PDE3A-SLFN12 Molecular Glue
This compound exerts its cytotoxic effects through a novel mechanism of action. It binds to PDE3A, inducing a conformational change that promotes its interaction with SLFN12. This ternary complex formation is crucial for activating the latent endoribonuclease (RNase) activity of SLFN12. Once activated, SLFN12 cleaves specific transfer RNAs (tRNA-Leu-TAA), leading to ribosome stalling, inhibition of protein synthesis, and ultimately, apoptotic cell death. The cytotoxicity of this compound is therefore contingent on the co-expression of both PDE3A and SLFN12 in cancer cells.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: this compound-mediated activation of SLFN12 cytotoxicity.
Comparative Efficacy of this compound
The cytotoxic activity of this compound is strictly dependent on the presence of SLFN12. This has been demonstrated across various cancer cell lines.
| Cell Line | SLFN12 Status | This compound EC50 | Fold Resistance (vs. WT) | Reference |
| HeLa | Wild-Type | 10 - 100 nM | - | |
| HeLa | SLFN12 Knockout | > 1 µM | >10-100 | |
| NCI-H1563 | High SLFN12 | 10 - 100 nM | - | |
| NCI-H2122 | High SLFN12 | 10 - 100 nM | - | |
| A549 | Low SLFN12 | > 1 µM | - | |
| MCF7 | Low SLFN12 | > 1 µM | - | |
| PC3 | Low SLFN12 | > 1 µM | - |
Alternative PDE3A-SLFN12 Complex Inducers
While this compound is a potent inducer of the PDE3A-SLFN12 complex, other molecules have been identified that share this mechanism. These compounds can be used as alternative tools to study this cytotoxic pathway.
| Compound | Type | Potency | Reference |
| Anagrelide | FDA-approved drug | Micromolar range | |
| Nauclefine | Natural product | Micromolar range | |
| 17-β-estradiol | Hormone | High micromolar range | |
| BRD9500 | This compound analog | Nanomolar range | |
| BAY 2666605 | Velcrin | Low nanomolar range |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of SLFN12's role in this compound-mediated cytotoxicity.
Cell Viability Assay
This protocol is used to quantify the cytotoxic effect of this compound on cells with varying SLFN12 expression levels.
Materials:
-
Cancer cell lines (e.g., HeLa wild-type and SLFN12 knockout)
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the EC50 value.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Workflow for the cell viability assay.
Co-Immunoprecipitation (Co-IP) of PDE3A and SLFN12
This protocol is designed to demonstrate the this compound-induced interaction between PDE3A and SLFN12.
Materials:
-
Cells co-expressing PDE3A and SLFN12 (e.g., HeLa)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-PDE3A, anti-SLFN12 (or anti-tag if using tagged protein), and isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle control for 4-8 hours.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-PDE3A antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using anti-SLFN12 and anti-PDE3A antibodies.
In Vitro SLFN12 RNase Activity Assay
This assay directly measures the RNase activity of SLFN12 and its activation by the PDE3A-(R)-DNMDP complex.
Materials:
-
Purified recombinant SLFN12 and PDE3A proteins
-
This compound
-
Total RNA or a specific tRNA substrate (e.g., tRNA-Leu-TAA)
-
RNase-free water, buffers, and tubes
-
RNA denaturing gel electrophoresis system
-
RNA visualization dye (e.g., SYBR Gold)
Procedure:
-
In an RNase-free tube, pre-incubate purified PDE3A and SLFN12 proteins with this compound (e.g., 10 µM) or vehicle control at room temperature for 30 minutes to allow complex formation.
-
Initiate the RNase reaction by adding the RNA substrate to the protein mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an RNA loading dye containing a denaturing agent (e.g., formamide).
-
Denature the RNA samples by heating at 70°C for 10 minutes.
-
Separate the RNA fragments by denaturing polyacrylamide or agarose gel electrophoresis.
-
Stain the gel with an RNA-specific dye and visualize the RNA bands under UV light. Cleavage of the RNA substrate will result in smaller fragments.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Logic of the in vitro RNase activity assay.
Conclusion
Assessing the selectivity of (R)-DNMDP against a panel of phosphodiesterases
(R)-6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one , commonly known as (R)-DNMDP , is a potent and selective modulator of phosphodiesterase 3A (PDE3A) and PDE3B.[1] While it acts as an inhibitor of these enzymes, its primary cytotoxic effect in cancer cells is not derived from the inhibition of their catalytic activity. Instead, this compound induces a novel interaction between PDE3A and Schlafen family member 12 (SLFN12), leading to cancer cell death.[2][3] This unique mechanism of action underscores the importance of its selectivity for PDE3 isoforms.
This guide provides a comparative assessment of the selectivity of this compound against a panel of phosphodiesterases, supported by available experimental data.
Selectivity Profile of this compound
Biochemical analysis of DNMDP against a panel of 19 phosphodiesterases, representing 11 PDE families, has demonstrated its high selectivity. At a concentration of 100 nM, DNMDP exhibits specific inhibition of PDE3A and PDE3B.[4] It also shows weak inhibition of PDE10, with minimal to no detectable effects on other phosphodiesterases at this concentration.[4]
While a detailed quantitative comparison of IC50 values is contained within the supplementary data of the primary research publication, the following table summarizes the reported selectivity profile of DNMDP.
| Phosphodiesterase Family | Target Isoform(s) | Inhibition by this compound (at 100 nM) |
| PDE3 | PDE3A, PDE3B | Specific Inhibition |
| PDE10 | PDE10A | Weak Inhibition |
| Other PDE Families | (e.g., PDE1, 2, 4, 5, 6, 7, 8, 9, 11) | Little to no detectable effect |
Note: The detailed IC50 values for this compound against a full panel of phosphodiesterases are available in Supplementary Table 2 of the publication: de Waal L, et al. Nat Chem Biol. 2016 Feb;12(2):102-8.[2][4]
Experimental Protocols
The determination of the selectivity of a compound like this compound against a panel of phosphodiesterases typically involves a series of in vitro biochemical assays. The general methodology is as follows:
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a range of purified phosphodiesterase enzymes.
Materials:
-
Recombinant human phosphodiesterase enzymes (various isoforms)
-
This compound
-
Cyclic nucleotides (cAMP or cGMP, as appropriate for each PDE isoform)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Detection reagents (e.g., commercially available kits utilizing fluorescence polarization, luminescence, or absorbance)
-
Microplate reader
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in a suitable solvent (e.g., DMSO) and then further diluted in the assay buffer to achieve a range of final concentrations.
-
Enzyme Reaction Setup: The enzymatic reactions are typically performed in a 96-well or 384-well plate format. Each well contains the assay buffer, a specific concentration of the purified PDE enzyme, and a concentration of this compound. Control wells with no inhibitor (vehicle control) and no enzyme (background control) are also included.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the cyclic nucleotide substrate (cAMP or cGMP). The concentration of the substrate is typically kept at or below the Michaelis-Menten constant (Km) for each respective enzyme to ensure accurate determination of competitive inhibition.
-
Incubation: The reaction mixture is incubated for a predetermined period at a controlled temperature (e.g., 30°C or 37°C) to allow for enzymatic activity.
-
Termination and Detection: The reaction is stopped, and the amount of the product (AMP or GMP) is quantified using a suitable detection method. Many commercial assay kits employ a coupled-enzyme system that converts the product into a detectable signal (e.g., light or fluorescence).
-
Data Analysis: The raw data from the microplate reader is corrected by subtracting the background signal. The percentage of inhibition for each concentration of this compound is calculated relative to the control wells with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound-induced cancer cell death.
Experimental Workflow for PDE Selectivity Profiling
Caption: Workflow for determining PDE selectivity.
References
- 1. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling (R)-DNMDP
(R)-DNMDP , a potent and selective phosphodiesterase 3A (PDE3A) inhibitor, is a valuable tool in cancer research due to its cytotoxic effects on specific cancer cell lines.[1] As a research chemical with potential biological activity, meticulous handling procedures are paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for this compound.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
A multi-layered PPE approach is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment |
| Low-Concentration Solution Handling (e.g., cell culture media) | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Laboratory coat |
| High-Concentration Solution Handling (e.g., stock solution preparation) | - Nitrile gloves (double-gloving mandatory)- Chemical splash goggles- Face shield- Laboratory coat (preferably chemical-resistant)- Disposable sleeves |
| Solid (Powder) Handling | - Nitrile gloves (double-gloving mandatory)- Chemical splash goggles- Face shield- Respiratory protection (e.g., N95 respirator or a powered air-purifying respirator (PAPR) depending on the quantity and ventilation)- Chemical-resistant laboratory coat- Disposable sleeves and shoe covers |
It is imperative to always work within a certified chemical fume hood when handling solid this compound or preparing concentrated stock solutions to prevent inhalation of airborne particles.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Pre-Handling:
-
Designated Area: All work with this compound should be conducted in a designated area within a laboratory, clearly marked with appropriate hazard signs.
-
Fume Hood: For handling the solid compound and preparing stock solutions, a certified chemical fume hood is mandatory.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials, waste bags, and decontamination solutions is readily accessible.
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.
2. Handling of Solid this compound:
-
Weighing: Use a balance inside the chemical fume hood. Use anti-static weighing paper or a tared container to minimize dispersal of the powder.
-
Aliquotting: If necessary, aliquot the solid compound into smaller, clearly labeled vials within the fume hood.
3. Solution Preparation:
-
Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound. Avoid splashing.
-
Mixing: Cap the vial securely and mix using a vortex or by gentle inversion until the solid is completely dissolved.
4. Post-Handling and Decontamination:
-
Surface Decontamination: After each use, thoroughly decontaminate all surfaces within the fume hood and any equipment that may have come into contact with this compound. A suitable decontamination solution (e.g., a solution of detergent and water, followed by a rinse with 70% ethanol) should be used.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste contaminated with this compound, including empty vials, used pipette tips, gloves, and absorbent materials from spills, must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all this compound-contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Protocol: Follow your institution's and local regulations for the disposal of cytotoxic chemical waste. This typically involves incineration by a licensed hazardous waste disposal service.[2] Do not dispose of this compound waste in regular trash or down the drain.
Experimental Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
